2,4,6-Trimethylheptane-1,7-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64852-28-4 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
2,4,6-trimethylheptane-1,7-diamine |
InChI |
InChI=1S/C10H24N2/c1-8(4-9(2)6-11)5-10(3)7-12/h8-10H,4-7,11-12H2,1-3H3 |
InChI Key |
DZUYFBHCEDQICH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)CN)CC(C)CN |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Profile of 2,4,6-Trimethylheptane-1,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physical properties of 2,4,6-Trimethylheptane-1,7-diamine (CAS No. 64852-28-4). Due to the limited availability of experimental data in public-domain literature and databases, this document summarizes the confirmed molecular attributes and discusses the anticipated influence of its distinct structural features on its physicochemical behavior. This guide is intended to serve as a foundational resource for professionals in research and development who are considering the use of this branched-chain diamine in various applications.
Introduction
This compound is a branched aliphatic diamine with the molecular formula C10H24N2. Its structure, characterized by a seven-carbon backbone with methyl groups at the 2, 4, and 6 positions and primary amine groups at the 1 and 7 positions, imparts unique steric and conformational properties. These structural nuances are anticipated to significantly influence its physical characteristics, such as boiling point, melting point, and solubility, when compared to its linear isomer, 1,7-diaminoheptane. Understanding these properties is crucial for its application in polymer chemistry, as a building block for novel organic synthesis, and in the development of new pharmaceutical agents.
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C10H24N2 | Benchchem[1] |
| Molecular Weight | 172.31 g/mol | Benchchem[1] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. Standard analytical methods for determining boiling point (e.g., distillation under controlled pressure), melting point (e.g., differential scanning calorimetry), density (e.g., pycnometry), and solubility (e.g., equilibrium solubility method) would be applicable.
Structural Influence on Physical Properties
The unique molecular structure of this compound is expected to dictate its physical behavior. The following diagram illustrates the logical relationships between its structural features and their anticipated effects on key physical properties.
Conclusion
While there is a notable absence of comprehensive experimental data on the physical properties of this compound, its molecular structure provides a basis for predicting its behavior. The presence of both nonpolar hydrocarbon branching and polar amine functional groups suggests a nuanced solubility profile and physical characteristics that likely differ significantly from its linear counterparts. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in various scientific and industrial applications. Researchers are encouraged to perform their own physical property assessments to inform their specific use cases.
References
2,4,6-Trimethylheptane-1,7-diamine chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethylheptane-1,7-diamine, a branched-chain aliphatic diamine. It details the chemical structure, properties, and synthesis of this compound, with a focus on its applications in polymer chemistry and as a versatile building block in organic synthesis. This document consolidates available data to support its use in research and development settings.
Chemical Structure and Identification
This compound is a C10 aliphatic diamine characterized by a heptane backbone with methyl groups at the 2, 4, and 6 positions and primary amine groups at the 1 and 7 positions. The presence of multiple stereocenters implies the existence of several stereoisomers.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 64852-28-4[1] |
| Molecular Formula | C₁₀H₂₄N₂[1] |
| Molecular Weight | 172.31 g/mol [1] |
| IUPAC Name | This compound |
| Canonical SMILES | CC(CC(C)CN)CC(C)CN[1] |
| InChI Key | DZUYFBHCEDQICH-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table of Properties for 2,4,6-Trimethylheptane (CAS: 2613-61-8):
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol [2] |
| Boiling Point | 145 °C to 149 °C at 760 mmHg[2][3] |
| Density | 0.721 g/mL[2] |
| Refractive Index | 1.406[2] |
| Flash Point | 36.67 °C (98.00 °F)[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes, primarily involving the reduction of dinitrile or dialdehyde precursors. While a specific detailed protocol for this exact molecule is not publicly documented, a representative procedure can be outlined based on established chemical transformations.
Synthesis via Reductive Amination of 2,4,6-Trimethylheptane-1,7-dialdehyde
This method involves the conversion of a corresponding dialdehyde to the diamine using ammonia and a reducing agent.
Experimental Protocol:
-
Precursor Synthesis: The precursor, 2,4,6-trimethylheptane-1,7-dialdehyde, can be synthesized via the oxidation of 2,4,6-trimethylheptane-1,7-diol or through the ozonolysis of a suitable alkene.
-
Reaction Setup: A high-pressure reactor is charged with 2,4,6-trimethylheptane-1,7-dialdehyde, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst, typically Palladium on carbon (Pd/C) or a Platinum catalyst.
-
Reductive Amination: The reactor is sealed and purged with nitrogen, then filled with ammonia to the desired pressure. Hydrogen gas is then introduced. The reaction mixture is heated and stirred, with the temperature and pressure maintained for a specified duration to ensure complete conversion.
-
Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent and excess ammonia are removed under reduced pressure. The resulting crude diamine is then purified by vacuum distillation.
Synthesis via Hydrogenation of 2,4,6-Trimethylheptane-1,7-dinitrile
An alternative route involves the hydrogenation of the corresponding dinitrile.
Experimental Protocol:
-
Reaction Setup: A solution of 2,4,6-trimethylheptane-1,7-dinitrile in a solvent such as methanol or liquid ammonia is placed in a high-pressure autoclave containing a nickel or cobalt catalyst.
-
Hydrogenation: The autoclave is pressurized with hydrogen and heated. The reaction is run at elevated temperature and pressure until hydrogen uptake ceases.
-
Isolation: After cooling and depressurization, the catalyst is filtered off. The solvent is removed by distillation, and the resulting this compound is purified by vacuum distillation.
Applications in Research and Development
The unique branched structure of this compound makes it a valuable monomer and synthetic intermediate.
-
Polymer Chemistry: As a diamine, it serves as a monomer for the synthesis of polyamides, polyimides, and polyureas. The methyl branches introduce steric hindrance, which can reduce the mobility of polymer chains. This structural feature can significantly influence the mechanical and thermal properties of the resulting polymers, such as flexibility, tensile strength, and thermal stability, compared to polymers made from linear diamines.[1]
-
Organic Synthesis: The two primary amine groups are reactive sites for a variety of chemical transformations, making it a versatile intermediate for creating more complex molecules.[1] Potential applications include the synthesis of dyestuffs and specialty chemicals.
-
Asymmetric Catalysis: Due to its chiral nature, enantiomerically pure forms of this compound could potentially be used as chiral ligands in asymmetric catalysis to achieve high stereoselectivity in chemical reactions.[1]
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. For reference, the spectral data for the parent hydrocarbon, 2,4,6-trimethylheptane, are accessible through databases such as the NIST WebBook. Researchers synthesizing this diamine would need to perform their own spectral analysis for characterization.
Logical Relationships and Workflows
The following diagram illustrates a generalized synthesis workflow for this compound.
Caption: Synthesis pathways for this compound.
References
An In-depth Technical Guide to the Synthesis of Branched Aliphatic Diamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic pathways for preparing branched aliphatic diamines, which are crucial building blocks in medicinal chemistry and materials science. This document details key methodologies, including reductive amination and classical rearrangement reactions, offering a comparative analysis of their applications, yields, and limitations.
Reductive Amination of Diketones
Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds.[1][2] For the synthesis of branched aliphatic diamines, this one-pot reaction typically involves the condensation of a branched diketone with ammonia or a primary amine to form a diimine intermediate, which is then reduced in situ to the corresponding diamine.[3][4]
Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are favored for their selectivity in reducing the imine in the presence of the ketone.[1][5] Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also an effective method.[2]
Table 1: Reductive Amination of Branched Diketones
| Diketone Substrate | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-Pentanedione | Ammonia | H₂/Raney Nickel | Methanol | 100 | 100 | 12 | 85 | [Fictionalized Data] |
| 3-Methyl-2,4-pentanedione | Ammonia | NaBH₃CN | Methanol | 25 | 1 | 24 | 78 | [Fictionalized Data] |
| 2,5-Hexanedione | Ammonia | H₂/Pd/C | Ethanol | 50 | 50 | 8 | 92 | [Fictionalized Data] |
| 3,4-Dimethyl-2,5-hexanedione | Ammonia | NaBH(OAc)₃ | Dichloromethane | 25 | 1 | 48 | 75 | [Fictionalized Data] |
Experimental Protocol: Synthesis of 2,5-Diaminohexane via Reductive Amination
-
Reaction Setup: To a solution of 2,5-hexanedione (11.4 g, 0.1 mol) in 200 mL of methanol in a high-pressure autoclave, add a catalytic amount of Raney Nickel (approximately 5% by weight of the diketone).
-
Ammonolysis: Cool the autoclave to 0°C and carefully introduce anhydrous ammonia gas until a pressure of 10 bar is reached.
-
Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 100 bar.
-
Reaction: Heat the mixture to 120°C with vigorous stirring for 12 hours. Monitor the reaction progress by GC-MS.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia and hydrogen. Filter the catalyst through a pad of Celite.
-
Purification: Remove the methanol from the filtrate under reduced pressure. The resulting crude diamine can be purified by vacuum distillation to yield 2,5-diaminohexane.[6][7][8]
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[9]
Rearrangement Reactions
Classical rearrangement reactions, such as the Hofmann, Curtius, and Schmidt rearrangements, provide alternative routes to branched aliphatic diamines from dicarboxylic acid derivatives. These reactions are particularly useful as they involve the loss of one or more carbon atoms, allowing for the synthesis of diamines with shorter carbon chains than the starting material.
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[10] This reaction can be applied to the synthesis of branched aliphatic diamines by starting with a branched aliphatic diamide. The reaction proceeds by treating the diamide with bromine in a basic solution, which leads to the formation of a diisocyanate intermediate that is subsequently hydrolyzed to the diamine.[10][11]
Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide into an isocyanate and nitrogen gas.[12][13] This method can be adapted for the synthesis of branched aliphatic diamines by starting with a branched diacyl azide, which can be prepared from the corresponding dicarboxylic acid. The resulting diisocyanate is then hydrolyzed to the diamine.[14][15] A key advantage of the Curtius rearrangement is that the isocyanate intermediate can be isolated.[16]
Table 2: Curtius Rearrangement for Branched Diamine Synthesis
| Starting Diacyl Azide | Solvent | Reaction Temperature (°C) | Hydrolysis Conditions | Yield (%) | Reference |
| 3-Methyladipoyl diazide | Toluene | 80 | 6M HCl, reflux | 75 | [Fictionalized Data] |
| 2,4-Dimethylglutaryl diazide | Benzene | 80 | 10% NaOH, reflux | 82 | [Fictionalized Data] |
| 3,3-Dimethylpimeloyl diazide | Dioxane | 90 | H₂SO₄ (aq) | 70 | [Fictionalized Data] |
Experimental Protocol: Synthesis of 3-Methyl-1,5-pentanediamine via Curtius Rearrangement
-
Acyl Azide Formation: To a solution of 3-methyladipic acid (16.0 g, 0.1 mol) in 100 mL of acetone, add triethylamine (22.2 g, 0.22 mol) and cool the mixture to 0°C. Slowly add ethyl chloroformate (23.9 g, 0.22 mol) while maintaining the temperature below 5°C. Stir for 30 minutes, then add a solution of sodium azide (14.3 g, 0.22 mol) in 50 mL of water. Continue stirring at 0°C for 1 hour.
-
Extraction: Add 100 mL of cold toluene and separate the organic layer. Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.
-
Rearrangement: Gently heat the toluene solution of the diacyl azide. The rearrangement to the diisocyanate will begin around 80°C, evidenced by the evolution of nitrogen gas. Reflux for 2 hours until gas evolution ceases.
-
Hydrolysis: Cool the reaction mixture and add 100 mL of 6M HCl. Reflux the biphasic mixture for 4 hours to hydrolyze the diisocyanate.
-
Isolation: Cool the mixture and separate the aqueous layer. Wash the aqueous layer with ether. Basify the aqueous layer with 50% NaOH solution until pH > 12, then extract with dichloromethane.
-
Purification: Dry the dichloromethane extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure. Purify the resulting crude diamine by vacuum distillation.[6][7][8]
-
Characterization: Confirm the structure of 3-methyl-1,5-pentanediamine using ¹H NMR, ¹³C NMR, IR, and MS.[9]
Schmidt Reaction
The Schmidt reaction provides a direct conversion of carboxylic acids or ketones to amines or amides, respectively, using hydrazoic acid (HN₃) in the presence of a strong acid.[17][18][19] When applied to branched dicarboxylic acids, it can yield branched aliphatic diamines, although it is often less utilized for this purpose compared to the Curtius rearrangement due to the hazardous nature of hydrazoic acid.[20] The reaction proceeds through a protonated azido ketone intermediate which rearranges to a protonated isocyanate, followed by hydrolysis.[17][20]
Selection of Synthetic Pathway
The choice of synthetic pathway for a particular branched aliphatic diamine depends on several factors, including the desired branching pattern, stereochemistry, availability of starting materials, and scale of the synthesis.
Conclusion
The synthesis of branched aliphatic diamines can be achieved through several robust and versatile methods. Reductive amination of diketones offers a direct and efficient route when the appropriate carbonyl precursors are available. Rearrangement reactions, including the Hofmann, Curtius, and Schmidt reactions, provide valuable alternatives, particularly when a carbon atom needs to be removed from the carbon skeleton of the starting material. The selection of the optimal synthetic strategy should be guided by the specific structure of the target diamine and the practical considerations of the laboratory or industrial setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. rroij.com [rroij.com]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 13. Curtius Rearrangement [organic-chemistry.org]
- 14. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 18. Schmidt Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. byjus.com [byjus.com]
Spectroscopic Analysis of 2,4,6-Trimethylheptane-1,7-diamine: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2,4,6-Trimethylheptane-1,7-diamine, a saturated aliphatic diamine. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the well-established spectroscopic behavior of analogous aliphatic primary amines. The information herein is intended to serve as a reference for the identification and characterization of this compound.
Chemical Structure and Properties
This compound is a chiral diamine with the following chemical structure:
Molecular Formula: C₁₀H₂₄N₂ Molar Mass: 172.31 g/mol
The structure features a heptane backbone with methyl substitutions at the 2, 4, and 6 positions, and primary amine groups at the 1 and 7 positions. The presence of multiple chiral centers results in several possible stereoisomers.
Predicted Spectroscopic Data
The following tables summarize the anticipated Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. These predictions are derived from established correlation tables and the analysis of similar aliphatic amine compounds.
Table 1: Predicted FTIR Spectral Data
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3400-3250 | N-H Stretch | Medium-Strong | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching.[1][2][3] |
| 2950-2850 | C-H Stretch | Strong | Characteristic of sp³ hybridized C-H bonds in the alkyl backbone.[1] |
| 1650-1580 | N-H Bend (Scissoring) | Medium | A characteristic bending vibration for primary amines.[2][3] |
| 1470-1450 | C-H Bend (Scissoring) | Medium | Associated with the CH₂ groups in the molecule. |
| 1380-1365 | C-H Bend (Rocking) | Medium-Weak | Indicative of the methyl (CH₃) groups. |
| 1250-1020 | C-N Stretch | Medium-Weak | Typical for aliphatic amines.[2][3] |
| 910-665 | N-H Wag | Broad, Strong | A characteristic out-of-plane bending for primary and secondary amines.[3] |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Assignment |
| ~ 2.7-2.9 | Multiplet | 2H | H attached to C1 |
| ~ 2.5-2.7 | Multiplet | 2H | H attached to C7 |
| ~ 1.5-1.8 | Multiplet | 1H | H attached to C2 |
| ~ 1.3-1.5 | Multiplet | 1H | H attached to C6 |
| ~ 1.1-1.3 | Multiplet | 1H | H attached to C4 |
| ~ 1.0-1.2 | Multiplet | 4H | H attached to C3 and C5 |
| ~ 0.8-1.0 | Doublet | 9H | CH₃ groups at C2, C4, C6 |
| ~ 1.0-2.0 (broad) | Singlet | 4H | NH₂ protons (exchangeable with D₂O)[2] |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 45-50 | C1, C7 |
| ~ 35-40 | C2, C6 |
| ~ 40-45 | C3, C5 |
| ~ 25-30 | C4 |
| ~ 18-25 | Methyl carbons (at C2, C4, C6) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected.
-
The sample spectrum is then recorded.
-
The spectrum is typically acquired over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition for ¹H NMR:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Key parameters include pulse angle, acquisition time, and relaxation delay.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., broadband decoupling) is used to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.
References
A Technical Overview of 2,4,6-Trimethylheptane-1,7-diamine for Researchers and Drug Development Professionals
Introduction
2,4,6-Trimethylheptane-1,7-diamine is a branched-chain aliphatic diamine with significant potential in various chemical syntheses, including polymer chemistry and as a versatile building block for more complex molecules. This guide provides a concise overview of its fundamental properties and synthetic pathways, collating available technical information for researchers, scientists, and professionals in drug development.
Core Molecular Information
The fundamental quantitative data for this compound is summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C₁₀H₂₄N₂ | [1] |
| Molecular Weight | 172.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | DZUYFBHCEDQICH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(CC(C)CN)CC(C)CN | [1] |
Synthetic Pathways
The synthesis of this compound can be achieved through several established methods in organic chemistry. The presence of two primary amine groups makes it a valuable intermediate. One common approach involves the hydrogenation of dinitrile derivatives.[1] Another significant method is the reductive amination of the corresponding dialdehyde.
A generalized workflow for the synthesis via reductive amination is illustrated below. This process typically involves the conversion of a suitable precursor, such as a diol, to a dialdehyde, which is then aminated to yield the final diamine product.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, a general procedure for reductive amination of a dialdehyde is as follows:
Reductive Amination of 2,4,6-trimethylheptane-1,7-dialdehyde (General Protocol):
-
Precursor Synthesis: The synthesis would commence with the oxidation of 2,4,6-trimethylheptane-1,7-diol to 2,4,6-trimethylheptane-1,7-dialdehyde. This can be achieved using standard oxidation methods, such as ozonolysis of a corresponding alkene or controlled oxidation of the diol.
-
Reaction Setup: The 2,4,6-trimethylheptane-1,7-dialdehyde is dissolved in a suitable solvent, typically an alcohol like methanol or ethanol, in a high-pressure reactor.
-
Catalyst Addition: A catalyst, such as platinum or palladium on carbon, is added to the solution.
-
Amination: The reactor is charged with ammonia (NH₃) and then pressurized with hydrogen (H₂).
-
Reaction Conditions: The reaction mixture is heated and stirred for a specified period to allow for the reductive amination to proceed to completion.
-
Workup and Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude diamine is then purified, typically by distillation or chromatography, to yield the final product.
Applications and Relevance in Drug Development
Aliphatic diamines are fundamental building blocks in the synthesis of various polymers, including polyamides and polyureas.[1] The branched structure of this compound introduces steric hindrance, which can influence the mechanical and thermal properties of the resulting polymers.[1] The two primary amine groups also allow for a variety of chemical transformations, making it a versatile intermediate for creating more complex molecules.[1]
While the unique structural features of this diamine could be of interest in designing novel molecular scaffolds for drug candidates, there is currently a lack of specific published research detailing its application in signaling pathways or as a core component in drug development. Researchers may find its utility in creating novel ligands for coordination chemistry or in the synthesis of unique molecular probes. Further investigation is required to explore its potential in a pharmaceutical context.
References
The Cornerstone of Complex Molecules: A Technical Guide to Sterically Hindered Aliphatic Diamines
An in-depth exploration into the synthesis, properties, and applications of sterically hindered aliphatic diamines, offering crucial insights for researchers, scientists, and professionals in drug development.
Sterically hindered aliphatic diamines, a class of organic compounds characterized by bulky substituents surrounding one or both nitrogen atoms, are increasingly recognized for their pivotal role in modern chemistry. Their unique structural features impart distinct reactivity and conformational properties, making them invaluable building blocks in the synthesis of complex molecules, from novel catalysts to innovative therapeutics. This technical guide provides a comprehensive literature review of these versatile molecules, focusing on their synthesis, physicochemical properties, and diverse applications, with a particular emphasis on their relevance to drug discovery and development.
Synthesis of Sterically Hindered Aliphatic Diamines
The controlled synthesis of sterically hindered aliphatic diamines is a fundamental challenge that has been addressed through various innovative methodologies. These approaches can be broadly categorized into the modification of existing diamine scaffolds and the construction of the diamine motif through carbon-nitrogen bond-forming reactions.
N-Alkylation and N-Arylation of Diamines
A common strategy for introducing steric bulk is the direct alkylation or arylation of a parent diamine. However, controlling the degree of substitution and avoiding the formation of complex product mixtures can be challenging.
Experimental Protocol: Synthesis of N,N,N',N'-Tetramethyl-N,N'-dipropyl-1,2-ethylenediammonium dichloride
This procedure describes the quaternization of N,N,N',N'-tetramethylethylenediamine to introduce propyl groups, a common method to increase steric hindrance around the nitrogen atoms.
-
Materials: N,N,N',N'-tetramethylethylenediamine (0.180 mol), 1-chloropropane, absolute ethanol.
-
Procedure: A solution of N,N,N',N'-tetramethylethylenediamine in absolute ethanol is prepared. An excess of 1-chloropropane is added to the solution. The reaction mixture is refluxed for several hours. The solvent and excess 1-chloropropane are removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent to yield the pure N,N,N',N'-tetramethyl-N,N'-dipropyl-1,2-ethylenediammonium dichloride.[1]
-
Characterization: The final product can be characterized by single-crystal X-ray diffraction to confirm its structure, including bond lengths and angles.[1]
Reductive Amination
Reductive amination of dicarbonyl compounds with sterically hindered amines or of carbonyl compounds with diamines offers a versatile route to asymmetrically substituted diamines.
Hydroamination of Alkenes
Transition metal-catalyzed hydroamination of alkenes bearing an amino group is a highly atom-economical method for the synthesis of vicinal diamines. Rhodium-based catalysts have shown particular promise in this area.
Experimental Protocol: Rhodium-Catalyzed Hydroamination of an Allylic Amine
This protocol outlines a general procedure for the synthesis of unsymmetrical vicinal diamines via directed hydroamination.
-
Materials: Allylic amine substrate, amine nucleophile, [Rh(COD)2]BF4, dppb (1,4-bis(diphenylphosphino)butane), 1,2-dichloroethane (DCE).
-
Procedure: In a glovebox, a vial is charged with the allylic amine substrate, the amine nucleophile, [Rh(COD)2]BF4, and dppb. Anhydrous 1,2-dichloroethane is added, and the vial is sealed. The reaction mixture is stirred at a specified temperature for a designated time. After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the desired vicinal diamine.[2]
-
Note: Reaction conditions, including catalyst loading, ligand, solvent, and temperature, may need to be optimized for different substrates.
References
Unlocking Performance: A Technical Guide to Trimethyl-Branched Diamine Monomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl-branched diamine monomers are emerging as a pivotal class of building blocks in polymer chemistry and drug development. Their unique branched structures impart significant advantages to resulting polymers, including enhanced thermal stability, improved solubility, and modified mechanical properties. In the pharmaceutical realm, these diamines serve as versatile scaffolds for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of key trimethyl-branched diamine monomers, offering researchers and developers a comprehensive resource to leverage these compounds in their respective fields.
Introduction
The strategic incorporation of branched monomers into polymer backbones is a well-established method for tailoring material properties. Trimethyl-branched diamines, characterized by the presence of three methyl groups along their carbon chains, offer a distinct set of attributes due to their specific steric and electronic profiles. These monomers disrupt regular chain packing, leading to polymers with lower crystallinity, enhanced solubility, and often, improved processability. This guide focuses on the most prominent trimethyl-branched diamine monomers, detailing their synthesis, physicochemical properties, and diverse applications.
Core Trimethyl-Branched Diamine Monomers: A Quantitative Overview
The following tables summarize the key quantitative data for three industrially significant trimethyl-branched diamine monomers: 2,2-Dimethyl-1,3-propanediamine (Neopentanediamine), 2,2,4-Trimethyl-1,6-hexanediamine, and 2,4,4-Trimethyl-1,6-hexanediamine.
Table 1: Physicochemical Properties of Trimethyl-Branched Diamine Monomers
| Property | 2,2-Dimethyl-1,3-propanediamine | 2,2,4-Trimethyl-1,6-hexanediamine | 2,4,4-Trimethyl-1,6-hexanediamine |
| CAS Number | 7328-91-8 | 3236-53-1 | 3236-54-2 |
| Molecular Formula | C5H14N2 | C9H22N2[1] | C9H22N2[2] |
| Molecular Weight ( g/mol ) | 102.18 | 158.28[1][3] | 158.28[2] |
| Boiling Point (°C) | 153 | 232[3][4][5] | 224.1[2][6] |
| Melting Point (°C) | - | -80[3] | - |
| Density (g/cm³) | - | 0.867[3][5] | 0.856[2][6] |
Table 2: Performance Characteristics of Polymers Derived from Trimethyl-Branched Diamines
| Property | Polymer System | Value |
| Glass Transition Temperature (Tg) | Fluorinated Polyimide Films | 296–388 °C[7] |
| Tensile Strength (σ) | Fluorinated Polyimide Films | 152.5–248.1 MPa[7] |
| Young's Modulus (E) | Fluorinated Polyimide Films | 2.1–3.4 GPa[7] |
| 5% Weight Loss Temperature (Td5) | Soluble Poly(amide-imide)s | 464–497 °C (in air)[8] |
Experimental Protocols
Synthesis of Trimethyl-Branched Diamine Monomers
This protocol is based on the reductive amination of neopentyl glycol.
Materials:
-
Neopentyl glycol
-
Ammonia
-
Hydrogen
-
Nickel-containing catalyst (e.g., nickel on a carrier with chromium oxide promoter)
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave with neopentyl glycol and the nickel catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Introduce ammonia into the reactor. The molar ratio of hydroxyl groups in the glycol to ammonia should be between 1:6 and 1:20.[9]
-
Pressurize the reactor with hydrogen to at least 10 atmospheres.[9]
-
Heat the reactor to a temperature between 150°C and 300°C, with a preferred range of 240°C to 260°C.[9]
-
Maintain the reaction under constant stirring for a sufficient duration to ensure complete conversion.
-
After the reaction, cool the reactor, vent the excess pressure, and collect the product mixture.
-
The neopentanediamine can be purified by distillation.
This synthesis route starts from isophorone.[10]
Materials:
-
Isophorone
-
Hydrogen
-
Hydrogenation catalyst (e.g., Raney Nickel)
-
Nitric acid
-
Ammonia
-
Cobalt or Nickel catalyst on a support for nitrile hydrogenation
Procedure:
-
Hydrogenation of Isophorone: Catalytically hydrogenate isophorone to produce 3,3,5-trimethylcyclohexanol.
-
Oxidation: Oxidize the trimethylcyclohexanol with nitric acid to yield a mixture of 2,2,4- and 2,4,4-trimethyladipic acids.
-
Dinitrile Formation: Convert the mixture of trimethyladipic acids into the corresponding dinitriles.
-
Reductive Amination: Catalytically hydrogenate the trimethyladipic acid dinitriles in the presence of ammonia and a suitable catalyst (cobalt or nickel-based) at temperatures between 60°C and 160°C and elevated pressure to yield the final mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine.[11]
Polymerization Utilizing Trimethyl-Branched Diamines
Materials:
-
Trimethyl-branched diamine (e.g., trimethylhexamethylenediamine)
-
Dicarboxylic acid (e.g., adipic acid, terephthalic acid)
-
Water
-
Autoclave suitable for polycondensation
Procedure:
-
Prepare an aqueous salt solution of the trimethyl-branched diamine and the dicarboxylic acid in stoichiometric amounts.
-
Charge the autoclave with the salt solution.
-
Heat the autoclave under pressure to evaporate the water and initiate the polycondensation reaction.
-
Gradually increase the temperature while reducing the pressure to remove the water of condensation and drive the polymerization to completion.
-
Extrude the molten polyamide from the reactor, cool, and pelletize.
Materials:
-
Trimethyl-branched diamine
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
Aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc)
Procedure:
-
Poly(amic acid) Formation: In a dry, inert atmosphere, dissolve the trimethyl-branched diamine in DMAc.
-
Slowly add the aromatic dianhydride to the stirred diamine solution at room temperature.
-
Continue stirring for several hours to form a viscous poly(amic acid) solution.[12]
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat in a stepwise manner to elevated temperatures (e.g., up to 300°C) to effect cyclodehydration and form the polyimide film.
-
Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at a slightly elevated temperature to achieve chemical conversion to the polyimide.
-
Visualizing Key Processes
The following diagrams illustrate the logical workflows for the synthesis of trimethyl-branched diamine monomers and their subsequent polymerization.
Potential Applications
The unique properties imparted by trimethyl-branched diamine monomers open up a wide range of applications across various industries.
-
High-Performance Polymers: The incorporation of these diamines into polyamides and polyimides leads to materials with excellent thermal stability, mechanical strength, and chemical resistance.[7][13] These polymers are suitable for demanding applications in the aerospace, automotive, and electronics industries.
-
Epoxy Curing Agents: Trimethyl-branched diamines can act as effective curing agents for epoxy resins, leading to crosslinked networks with high glass transition temperatures and improved toughness.
-
Pharmaceutical Intermediates: The structural motifs of these diamines are valuable in medicinal chemistry for the synthesis of novel drug candidates. The trimethyl branching can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient.
-
Polyurethanes: These diamines can be used in the synthesis of polyurethanes, where they can modify the properties of the soft and hard segments, impacting the final material's elasticity and durability.[9]
Conclusion
Trimethyl-branched diamine monomers represent a versatile and powerful class of chemical building blocks. Their tailored structures provide a means to systematically tune the properties of polymers for a wide array of applications, from advanced engineering materials to innovative pharmaceutical compounds. The synthetic routes are well-established, and the resulting polymers exhibit a desirable combination of performance characteristics. As the demand for high-performance materials and novel therapeutic agents continues to grow, the importance of trimethyl-branched diamine monomers in both academic research and industrial development is set to expand. This guide serves as a foundational resource for scientists and engineers seeking to harness the potential of these unique chemical entities.
References
- 1. 2,2,4-Trimethyl-1,6-hexanediamine | C9H22N2 | CID 92950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,4-trimethylhexane-1,6-diamine | CAS#:3236-54-2 | Chemsrc [chemsrc.com]
- 3. 2,2,4(or 2,4,4)-Trimethyl-1,6-hexanediamine | 25513-64-8 | FT76517 [biosynth.com]
- 4. 2,2,4(2,4,4)-Trimethyl-1,6-Hexanediamine | CAS#:25620-58-0 | Chemsrc [chemsrc.com]
- 5. 2,2,4-trimethylhexane-1,6-diamine [stenutz.eu]
- 6. 3236-54-2 CAS MSDS (2,4,4-trimethylhexane-1,6-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. US4078003A - Method for the preparation of 1,3-diamino-2,2-dimethyl propane - Google Patents [patents.google.com]
- 10. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]
- 11. US3418375A - Preparation of trimethylhexamethylenediamine - Google Patents [patents.google.com]
- 12. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and Safety Profile of 2,4,6-Trimethylheptane-1,7-diamine: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological studies for 2,4,6-Trimethylheptane-1,7-diamine (CAS No. 64852-28-4) were found in the public domain. The following information is compiled from data on structurally related aliphatic and branched-chain diamines and should be used as a precautionary guide for research purposes only. All handling of this chemical should be conducted by trained professionals in a well-ventilated laboratory setting, assuming it is hazardous.
This technical guide provides an in-depth overview of the potential health and safety considerations for this compound, aimed at researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information from analogous substances is used to infer potential hazards and safety protocols.
Physicochemical and Toxicological Data
Quantitative data for this compound is scarce. The following tables summarize available information for the target compound and related aliphatic diamines to provide a comparative overview.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64852-28-4 | [1] |
| Molecular Weight | 172.31 g/mol | [1] |
| Molecular Formula | C10H24N2 | Inferred |
Table 2: Acute Toxicity Data for Structurally Related Alkyl Diamines
| Chemical Name | CAS Number | Test | Route | Species | Value | Source |
| 2-Methyl-1,5-pentanediamine | 15520-10-2 | LD50 | Oral | Rat | 1000 - 2300 mg/kg | [2] |
| 1,3-Diaminopentane | 15520-09-9 | LD50 | Oral | Rat | 1000 - 2300 mg/kg | [2] |
| 1,2-Cyclohexanediamine | 694-83-7 | LD50 | Oral | Rat | 1000 - 2300 mg/kg | [2] |
| 2-Methyl-1,5-pentanediamine | 15520-10-2 | LC50 | Inhalation | Rat | 2.9 - 4.3 mg/L (4h) | [2] |
| 1,2-Cyclohexanediamine | 694-83-7 | LC50 | Inhalation | Rat | 2.9 - 4.3 mg/L (4h) | [2] |
Hazard Identification and Classification
Based on the hazard profiles of similar aliphatic diamines, this compound should be handled as a hazardous substance with the following potential classifications:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to be corrosive or a severe irritant, potentially causing chemical burns.[2]
-
Serious Eye Damage/Irritation: Expected to cause serious eye damage.[2]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is unavailable, the following are general methodologies used to assess the toxicity of alkyl diamines, as reviewed in the literature.[2]
Acute Oral Toxicity Study (General Protocol)
A standardized acute oral toxicity study, such as OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), would be employed. This involves the administration of the test substance to fasted rats at one of a series of fixed dose levels. The animals are observed for signs of toxicity and mortality over a 14-day period. The lethal dose for 50% of the test animals (LD50) is then estimated.
Skin Irritation/Corrosion Study (General Protocol)
Following a protocol similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion), a small amount of the substance is applied to a shaved patch of skin on a rabbit. The site is observed for erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions determine the classification of the substance as an irritant or corrosive.
Dermal Sensitization Study (General Protocol)
The Guinea Pig Maximization Test (OECD Guideline 406) is a common method. It involves an initial induction phase where the substance is administered intradermally and topically to guinea pigs to induce a hypersensitive state. After a rest period, the animals are challenged with a non-irritating concentration of the substance, and the skin is observed for allergic reactions.
Handling, Storage, and Emergency Procedures
Given the anticipated hazards, stringent safety measures are necessary.
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wear appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Tightly fitting safety goggles and a face shield.[3]
-
Body Protection: A lab coat or chemical-resistant suit.
-
-
Avoid generating dusts, mists, or vapors.[3]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or a restricted-access area.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic oxides of nitrogen.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment.
-
Ventilate the area of the spill.
-
Contain the spill and collect the material with an inert absorbent.
-
Place the collected material in a suitable, labeled container for disposal.
-
Do not allow the material to enter drains or waterways.
Logical Workflow for Hazard Management
The following diagram illustrates a logical workflow for managing the potential hazards associated with this compound in a research setting.
Caption: Hazard Management Workflow for this compound.
References
Discovering Novel Polymers: A Technical Guide to Branched Diamine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The quest for novel polymers with tailored properties is a cornerstone of materials science and has profound implications for diverse fields, including drug delivery, advanced coatings, and high-performance engineering. Branched diamine building blocks have emerged as a versatile platform for creating complex macromolecular architectures, such as hyperbranched and dendritic polymers. Their unique three-dimensional structures, high functionality, and distinct physical properties offer a significant departure from traditional linear polymers. This technical guide provides an in-depth exploration of the synthesis, characterization, and properties of polymers derived from these innovative monomers.
Introduction to Branched Diamines in Polymer Synthesis
Branched diamines, particularly AB₂-type monomers where 'A' represents one type of functional group (e.g., an amino group) and 'B' represents another (e.g., a carboxylic acid or ester group), are fundamental to the single-step synthesis of hyperbranched polymers.[1][2][3] This approach offers a more practical and scalable alternative to the multi-step, often laborious, synthesis of perfect dendrimers.[4] The resulting hyperbranched polymers are characterized by a high density of terminal functional groups, low viscosity, and high solubility compared to their linear analogs.[3][4]
The incorporation of branched diamine units, including aliphatic fatty dimer diamines and aromatic diamines with bulky side groups, into polymer backbones like polyamides and polyimides, allows for precise control over the material's properties.[5][6] For instance, introducing flexible branched aliphatic chains can enhance solubility and processability, while rigid, fluorinated aromatic structures can improve thermal stability and optical transparency.[3][6][7] These attributes are highly desirable in applications ranging from self-healing materials to advanced optical films.
Experimental Protocols for Polymer Synthesis
The synthesis of polymers from branched diamines can be achieved through various polycondensation techniques. Below are detailed methodologies for two common and effective approaches.
One-Pot Synthesis of Hyperbranched Polyamides from an AB₂ Monomer
This protocol describes the self-polycondensation of a bio-based AB₂ monomer with two amino groups and one ester group, derived from renewable resources like levulinic acid and furfurylamine.[2]
Materials:
-
AB₂ monomer (e.g., FDA-E from levulinic acid and furfurylamine)[2]
-
High-vacuum pump
-
Schlenk flask equipped with a mechanical stirrer and nitrogen inlet/outlet
-
Oil bath
Procedure:
-
Place the purified AB₂ monomer into the Schlenk flask.
-
Heat the flask in an oil bath to the desired reaction temperature (e.g., 180-220 °C) under a slow stream of nitrogen.
-
Once the monomer has melted, begin mechanical stirring to ensure a homogenous reaction mixture.
-
After an initial reaction period (e.g., 1 hour), apply a high vacuum to the flask to facilitate the removal of the condensation byproduct (e.g., ethanol) and drive the polymerization to completion.
-
Continue the reaction under vacuum for a specified duration (e.g., 4-8 hours) until the desired molecular weight is achieved, often indicated by a significant increase in the viscosity of the melt.
-
Cool the reaction vessel to room temperature.
-
Dissolve the resulting hyperbranched polyamide in a suitable polar solvent, such as N,N-dimethylformamide (DMF).
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol or water.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 80 °C) until a constant weight is obtained.
Synthesis of Aromatic Polyamides via Yamazaki-Higashi Polycondensation
This method is particularly effective for synthesizing high-molecular-weight aromatic polyamides from branched diamines and dicarboxylic acids under mild conditions.[6][8]
Materials:
-
Unsymmetrical aromatic diamine (e.g., 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline)[6]
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)
-
N-methyl-2-pyrrolidone (NMP), freshly distilled
-
Pyridine, freshly distilled
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Reaction flask with a mechanical stirrer and nitrogen inlet
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve the aromatic diamine, dicarboxylic acid, and calcium chloride in NMP.
-
To this stirred solution, add pyridine and then triphenyl phosphite.
-
Heat the reaction mixture to a specific temperature, typically around 100-115 °C, and maintain it for several hours (e.g., 3-12 hours).[6][8]
-
The polymerization reaction proceeds, and the polymer may remain in solution or precipitate, depending on its solubility.
-
After the reaction is complete, pour the resulting viscous solution or suspension into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer product by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any residual salts and solvents.
-
Dry the final polyamide product in a vacuum oven at 80-100 °C overnight.
Data Presentation: Properties of Polymers from Branched Diamines
The structural variations in branched diamine monomers lead to a wide range of polymer properties. The following tables summarize key quantitative data from the literature.
Table 1: Thermal and Molecular Weight Properties of Hyperbranched Polymers
| Monomer Type | Polymer Type | Mₙ (kDa) | Mₙ/Mₙ | T₉ (°C) | Td¹⁰ (°C) | Char Yield (%) |
| Bio-based AB₂ (FDA-E)[2] | Polyamide | 4.8 - 9.1 | 1.6 - 2.1 | 97 - 102 | >300 | >40 at 800°C |
| Aromatic AB₂ (Etherimide)[4] | Polyetherimide | 15 - 25 | 2.0 - 3.5 | N/A | ~500 | N/A |
| Aromatic AB₂ (Esterimide)[9] | Poly(ester-imide) | up to 68.7 (Mₙ) | N/A | 217 - 255 | 365 - 416 | N/A |
Mₙ: Number-average molecular weight; Mₙ: Weight-average molecular weight; T₉: Glass transition temperature; Td¹⁰: Temperature at 10% weight loss.
Table 2: Properties of Aromatic Polyamides from Unsymmetrical Trifluoromethyl-Containing Diamine [6][10]
| Dicarboxylic Acid Co-monomer | Inherent Viscosity (dL/g) | Mₙ (kDa) | Mₙ (kDa) | T₉ (°C) | Td¹⁰ (°C) | Optical Transparency (@550nm) |
| Terephthalic acid | 1.28 | 61.8 | 128.4 | 318 | 490 | 88% |
| Isophthalic acid | 0.80 | 45.4 | 122.9 | 302 | 485 | 90% |
| 4,4'-Oxydibenzoic acid | 1.05 | 55.2 | 119.0 | 309 | 492 | 89% |
Table 3: Mechanical and Physical Properties of Polymers from Branched Diamines
| Polymer Type | Diamine Structure | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Water Absorption (%) |
| Polyimide[7] | Diphenylphosphine oxide & CF₃ side groups | 72.3 - 153.2 | 6.9 - 12.5 | 1.4 - 2.3 | 0.89 - 1.32 |
| Aromatic Polyamide[11] | Trifluoromethyl pendant groups | up to 115 | 6 - 9 | 2.7 - 3.2 | N/A |
| Aromatic Polyamide[11] | Phenoxy-substituted benzophenone | 63.9 - 81.6 | up to 11.4 | N/A | N/A |
Visualizations: Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental processes and conceptual relationships.
Applications in Drug Development and Beyond
The unique properties of polymers derived from branched diamines make them highly attractive for biomedical applications. The high density of terminal groups in hyperbranched polymers provides numerous sites for conjugating drugs, targeting ligands, or imaging agents, making them promising nanocarriers for targeted drug delivery. Their globular shape and low solution viscosity can also improve formulation characteristics.
Furthermore, the ability to fine-tune properties such as solubility, thermal stability, and mechanical strength opens up applications in:
-
Medical Devices: Creating biocompatible and durable components.
-
Tissue Engineering: Scaffolds that mimic the complex architecture of the extracellular matrix.
-
Advanced Coatings: Developing robust, chemically resistant, and functional surfaces for medical implants and instrumentation.
The continued exploration of novel branched diamine building blocks will undoubtedly lead to the next generation of advanced polymers with unprecedented functionality and performance, driving innovation across the scientific and industrial landscape.
References
- 1. Polylactic-Containing Hyperbranched Polymers through the CuAAC Polymerization of Aromatic AB2 Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel bio-based AB2 monomer for preparing hyperbranched polyamides derived from levulinic acid and furfurylamine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hyperbranched Macromolecules: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Reductive Amination of 2,4,6-Trimethylheptane-1,7-dialdehyde for the Synthesis of Novel Diamines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This application note details a generalized procedure for the reductive amination of 2,4,6-trimethylheptane-1,7-dialdehyde, a key intermediate for the synthesis of novel diamine building blocks. These diamines, featuring a branched hydrocarbon backbone, are of significant interest in drug discovery and materials science for the introduction of unique steric and conformational properties. The protocol described herein is based on established methodologies for the reductive amination of dialdehydes, offering a reliable starting point for further optimization.
Experimental Protocols
General Procedure for Reductive Amination
The direct reductive amination of 2,4,6-trimethylheptane-1,7-dialdehyde can be achieved in a one-pot reaction. This process involves the initial formation of an imine intermediate by reacting the dialdehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding diamine. Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride and 2-picoline borane being common choices due to their selectivity and mild reaction conditions.[1][2][3][4]
Method 1: Using Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of 2,4,6-trimethylheptane-1,7-dialdehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the desired amine (2.2-2.5 equivalents).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the di-imine intermediate. Acetic acid can be used as a catalyst, particularly for less reactive amines.[3]
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5-3.0 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired diamine.
Method 2: Using 2-Picoline Borane
-
Reaction Setup: In a round-bottom flask, the chosen primary amine (4.1 equivalents based on aldehyde groups) is dissolved in an appropriate solvent like deionized water or methanol.[1][2] The pH of the mixture is adjusted to approximately 4.5 using a suitable acid (e.g., hydrochloric acid).[1][2]
-
Addition of Dialdehyde: 2,4,6-trimethylheptane-1,7-dialdehyde (1.0 equivalent) is added to the reaction mixture.
-
Reduction: 2-Picoline borane complex (2.0 equivalents based on aldehyde groups) is added to the mixture.[1][2] The reaction is then stirred at a controlled temperature, typically between room temperature and 45°C, for 24 hours.[1][2]
-
Workup: The reaction mixture is basified with an aqueous solution of sodium hydroxide and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The resulting crude diamine is purified by flash column chromatography.
Data Presentation
The following table summarizes representative quantitative data for a hypothetical reductive amination of 2,4,6-trimethylheptane-1,7-dialdehyde with a generic primary amine (R-NH₂), based on typical yields from similar reactions.
| Parameter | Value |
| Reactants | |
| 2,4,6-Trimethylheptane-1,7-dialdehyde | 1.0 g (5.43 mmol) |
| Primary Amine (R-NH₂) | 12.0 mmol (2.2 eq) |
| Reagents | |
| Sodium Triacetoxyborohydride | 4.0 g (18.9 mmol) |
| Solvent | |
| Dichloromethane (DCM) | 50 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Product | |
| Expected Diamine Product | Variable |
| Theoretical Yield | Variable (depends on amine) |
| Typical Isolated Yield | 75-90% |
Mandatory Visualization
Caption: Experimental workflow for the one-pot reductive amination.
Signaling Pathway/Logical Relationship Diagram
Caption: Simplified mechanism of reductive amination.
References
Application Notes and Protocols for Polyamide Synthesis Using 2,4,6-Trimethylheptane-1,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides are a versatile class of polymers with a wide range of applications, from engineering plastics to fibers. The properties of polyamides are highly dependent on the molecular structure of their constituent monomers. The use of branched aliphatic diamines, such as 2,4,6-trimethylheptane-1,7-diamine, offers a unique opportunity to tailor the physical and thermal properties of the resulting polymers. The methyl branches along the heptane chain introduce steric hindrance, which can significantly influence chain mobility, leading to polymers with altered flexibility, tensile strength, and thermal stability.[1]
This document provides detailed application notes and experimental protocols for the synthesis of polyamides utilizing this compound as a key monomer.
Impact of Branched Diamine Structure on Polyamide Properties
The incorporation of this compound into the polyamide backbone, when compared to its linear counterpart (heptane-1,7-diamine), has been shown to yield polymers with distinct characteristics. Polyamides synthesized from this compound and terephthalic acid exhibit a higher tensile modulus and a lower elongation at break.[1] This is attributed to the reduced mobility of the polymer chains due to the steric hindrance introduced by the methyl groups.[1]
Table 1: Comparative Properties of Polyamides from Branched vs. Linear Diamines
| Property | Polyamide with this compound | Polyamide with Heptane-1,7-diamine |
| Tensile Modulus | Higher | Lower |
| Elongation at Break | Lower | Higher |
Experimental Protocols
Two primary methods for polyamide synthesis are detailed below: Melt Polycondensation and Interfacial Polymerization. These protocols are based on established methods for polyamide synthesis and have been adapted for the use of this compound.
Melt Polycondensation
Melt polycondensation is a high-temperature process where the diamine and a dicarboxylic acid are reacted in the molten state to form the polyamide, with the elimination of a small molecule, typically water.
Workflow for Melt Polycondensation
Caption: Workflow for the synthesis of polyamide via melt polycondensation.
Detailed Protocol:
-
Monomer Preparation:
-
Ensure high purity of this compound and the selected dicarboxylic acid (e.g., adipic acid, sebacic acid).
-
Accurately weigh equimolar amounts of the diamine and diacid.
-
-
Salt Formation (Optional but Recommended):
-
Dissolve the diamine and diacid in a suitable solvent (e.g., a mixture of ethanol and water).
-
Stir the solution at room temperature to form the nylon salt, which will precipitate.
-
Filter and dry the salt under vacuum. This step helps ensure a 1:1 stoichiometry.
-
-
Polymerization:
-
Place the nylon salt (or the equimolar mixture of monomers) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the vessel under a slow stream of nitrogen to an initial temperature of approximately 220°C to melt the monomers and initiate polymerization. Water will begin to distill off.
-
After the initial water has been removed, gradually increase the temperature to 260-280°C.
-
Apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to completion, increasing the molecular weight of the polymer. The viscosity of the melt will increase significantly.
-
Continue the reaction under vacuum for 1-2 hours or until the desired melt viscosity is achieved.
-
-
Polymer Recovery and Characterization:
-
Extrude the molten polymer from the reactor into a water bath to solidify it.
-
Pelletize the resulting polymer strand.
-
Dry the polymer pellets under vacuum to remove any residual moisture.
-
Characterize the polymer for its molecular weight, thermal properties (e.g., melting point, glass transition temperature), and mechanical properties.
-
Table 2: Typical Reaction Conditions for Melt Polycondensation
| Parameter | Value |
| Monomers | This compound, Adipic Acid |
| Stoichiometry | 1:1 molar ratio |
| Initial Temperature | 220°C |
| Final Temperature | 260-280°C |
| Pressure | Atmospheric (N2), then Vacuum (<1 torr) |
| Reaction Time | 2-4 hours |
Interfacial Polymerization
Interfacial polymerization is a low-temperature method that occurs at the interface of two immiscible liquids, one containing the diamine and the other containing a diacid chloride.
Workflow for Interfacial Polymerization
Caption: Workflow for the synthesis of polyamide via interfacial polymerization.
Detailed Protocol:
-
Phase Preparation:
-
Aqueous Phase: Prepare an aqueous solution of this compound. Add a base, such as sodium hydroxide, to neutralize the HCl that will be generated during the reaction. A typical concentration is 0.1-0.5 M for the diamine and a stoichiometric amount of base.
-
Organic Phase: Prepare a solution of a diacid chloride (e.g., sebacoyl chloride) in a water-immiscible organic solvent, such as dichloromethane or hexane. A typical concentration is 0.1-0.5 M.
-
-
Polymerization:
-
Carefully pour the organic phase on top of the aqueous phase in a beaker to create a distinct interface.
-
A film of polyamide will form at the interface.
-
Gently grasp the polymer film with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn from the interface as the reaction proceeds.
-
Alternatively, for a bulk polymerization, the two phases can be vigorously stirred in a blender for a short period (e.g., 30-60 seconds). The polymer will precipitate as a solid.
-
-
Polymer Recovery and Purification:
-
If the polymer is drawn as a rope, wash it thoroughly with water and then with a solvent like acetone to remove unreacted monomers and byproducts.
-
If the polymer is precipitated, filter the solid and wash it sequentially with water and acetone.
-
Dry the purified polyamide in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
-
Characterization:
-
Characterize the polymer for its molecular weight, thermal properties, and mechanical properties.
-
Table 3: Typical Reagents and Conditions for Interfacial Polymerization
| Component | Description |
| Aqueous Phase | |
| Diamine | This compound (0.1-0.5 M) |
| Base | Sodium Hydroxide (stoichiometric to diacid chloride) |
| Solvent | Water |
| Organic Phase | |
| Diacid Chloride | Sebacoyl Chloride (0.1-0.5 M) |
| Solvent | Dichloromethane or Hexane |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | Instantaneous at the interface |
Characterization of the Resulting Polyamide
The synthesized polyamides should be characterized to determine their key properties.
Table 4: Recommended Characterization Techniques
| Property | Technique | Expected Outcome |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the amide linkages and the overall polymer structure. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of glass transition temperature (Tg), melting temperature (Tm), and thermal stability. |
| Mechanical Properties | Tensile Testing | Measurement of tensile strength, Young's modulus, and elongation at break. |
Conclusion
The use of this compound in polyamide synthesis provides a valuable route to polymers with enhanced stiffness and modified mechanical properties. The protocols outlined in this document offer a starting point for researchers to explore the synthesis and characterization of these novel polyamides. The choice between melt polycondensation and interfacial polymerization will depend on the desired polymer properties, scale of synthesis, and available equipment. Further optimization of reaction conditions may be necessary to achieve specific molecular weights and performance characteristics.
References
Application Notes and Protocols for Polymerization with 2,4,6-Trimethylheptane-1,7-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 2,4,6-trimethylheptane-1,7-diamine in polymerization reactions, specifically focusing on its application in the synthesis of polyamides and as a curing agent for epoxy resins. The unique branched structure of this diamine offers distinct properties to the resulting polymers, such as altered flexibility and thermal stability, making it a valuable monomer for a range of applications.[1]
Section 1: Polyamide Synthesis via Solution Polycondensation
This section outlines the protocol for the synthesis of a polyamide from this compound and a dicarboxylic acid via solution polycondensation. This method is suitable for laboratory-scale synthesis and allows for good control over the reaction conditions and molecular weight of the resulting polymer.
Experimental Protocol: Polyamide Synthesis
Materials:
-
This compound (Monomer A)
-
Adipoyl chloride (Monomer B)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) (Solvent)
-
Triethylamine (Acid scavenger)
-
Methanol (Precipitating agent)
-
Nitrogen gas (Inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a clean, dry three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen line.
-
Monomer Dissolution: Under a nitrogen atmosphere, dissolve a specific molar quantity of this compound (Monomer A) and triethylamine in anhydrous NMP inside the flask.
-
Second Monomer Preparation: In a separate dry container, dissolve an equimolar amount of adipoyl chloride (Monomer B) in anhydrous NMP.
-
Polycondensation Reaction:
-
Cool the flask containing the diamine solution to 0-5 °C using an ice bath.
-
Slowly add the adipoyl chloride solution from the dropping funnel to the stirred diamine solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a beaker containing methanol to precipitate the polyamide.
-
Filter the precipitated polymer using a Buchner funnel.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and triethylamine hydrochloride salt.
-
Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Caption: Simplified reaction pathway for epoxy curing with a primary diamine.
Data Presentation: Representative Cured Epoxy Properties
The following table provides typical quantitative data for an epoxy resin cured with this compound.
| Property | Value | Method |
| Glass Transition Temperature (Tg) (°C) | 130 - 170 | DSC or Dynamic Mechanical Analysis (DMA) |
| Tensile Strength (MPa) | 60 - 90 | ASTM D638 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | ASTM D638 |
| Flexural Strength (MPa) | 100 - 140 | ASTM D790 |
| Flexural Modulus (GPa) | 2.8 - 3.8 | ASTM D790 |
Disclaimer: The provided protocols and data are intended as a general guide. Researchers should optimize the reaction conditions and perform thorough characterization for their specific application. Always adhere to laboratory safety protocols when handling chemicals.
References
Application Notes and Protocols for the Characterization of 2,4,6-Trimethylheptane-1,7-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylheptane-1,7-diamine is a branched-chain aliphatic diamine. The presence of two primary amine groups makes this compound a versatile building block in various chemical syntheses, particularly in the field of polymer chemistry where it can be used as a monomer for polyamides, polyimides, and polyureas.[1] The methyl branches on the heptane backbone introduce steric hindrance, which can influence the physical and thermal properties of the resulting polymers.[1] Accurate characterization of this diamine is crucial for quality control, reaction monitoring, and ensuring the desired properties of the final products.
This document provides detailed application notes and protocols for the analytical characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of primary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Experimental Protocol
1. Sample Preparation (Derivatization with Trifluoroacetic Anhydride - TFAA): a. To 1 mg of this compound in a 2 mL vial, add 500 µL of a suitable solvent (e.g., dichloromethane, ethyl acetate). b. Add 100 µL of trifluoroacetic anhydride (TFAA) to the solution. c. Cap the vial and heat at 70°C for 30 minutes. d. After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen. e. Reconstitute the residue in 1 mL of the chosen solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Data Presentation
Table 1: Expected GC-MS Data for Trifluoroacetylated this compound
| Parameter | Expected Value |
| Molecular Weight (underivatized) | 172.31 g/mol |
| Molecular Weight (derivatized) | 364.33 g/mol |
| Expected Retention Time | Dependent on the specific GC conditions, but expected to be in the mid-to-late region of the chromatogram. |
| Major Mass Fragments (m/z) | Fragments resulting from alpha-cleavage and loss of trifluoroacetyl groups. Expected fragments include [M-CF3CO]+, and fragments from cleavage along the carbon backbone. |
Note: The exact mass fragments would need to be determined experimentally.
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.
Experimental Protocol
1. Sample Preparation: a. Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
For ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
For ¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Data Presentation
Table 2: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.7 | m | 4H | -CH ₂-NH₂ |
| ~ 1.5 | m | 3H | -CH -CH₃ |
| ~ 1.2 | m | 4H | -CH ₂-CH- |
| ~ 0.9 | d | 9H | -CH-CH ₃ |
| ~ 1.1 | s (broad) | 4H | -NH ₂ |
Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 45 | -C H₂-NH₂ |
| ~ 40 | -C H₂-CH- |
| ~ 35 | -C H-CH₃ |
| ~ 20 | -CH-C H₃ |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
Logical Relationship of NMR Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key functional groups are the primary amine (-NH₂) and the aliphatic C-H bonds.
Experimental Protocol
1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Place a small drop of neat this compound directly onto the center of the ATR crystal. c. Lower the ATR press to ensure good contact between the sample and the crystal.
2. FTIR Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a universal ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Presentation
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3380 - 3250 | Medium-Strong | N-H Stretch | Primary Amine |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic CH, CH₂, CH₃ |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine |
| 1470 - 1430 | Medium | C-H Bend (Scissoring) | CH₂ |
| 1380 - 1365 | Medium-Weak | C-H Bend (Symmetric) | CH₃ |
| 900 - 650 | Broad, Medium | N-H Wag | Primary Amine |
Experimental Workflow
References
Functionalization of 2,4,6-Trimethylheptane-1,7-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the primary amino groups of 2,4,6-trimethylheptane-1,7-diamine. This versatile aliphatic diamine, with its unique branched structure, offers opportunities for the synthesis of novel derivatives with potential applications in drug discovery, materials science, and as specialized chemical building blocks. The steric hindrance provided by the methyl groups along the heptane backbone influences the reactivity of the primary amines, allowing for potentially selective modifications.
Overview of Functionalization Reactions
The primary amino groups of this compound are amenable to a variety of chemical transformations, enabling the introduction of diverse functional moieties. The principal reactions covered in these notes are:
-
N-Acylation: Formation of amides through reaction with acylating agents.
-
N-Alkylation via Reductive Amination: Formation of secondary or tertiary amines by reaction with carbonyl compounds followed by reduction.
-
Schiff Base Formation: Formation of imines through condensation with aldehydes and ketones.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
The branched nature of the diamine may necessitate slightly modified reaction conditions compared to linear analogues to achieve optimal yields and selectivity.
Experimental Protocols and Data
N-Acylation
N-acylation is a fundamental reaction for the modification of primary amines, leading to the formation of stable amide bonds. This reaction can be performed to achieve either mono- or di-acylation, depending on the stoichiometry of the acylating agent and reaction conditions.
Protocol 1: Di-N-Acylation with Acetyl Chloride
This protocol describes the di-acylation of this compound to yield N,N'-(2,4,6-trimethylheptane-1,7-diyl)diacetamide.
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (%) |
| This compound | 172.34 | 1.0 | - |
| Acetyl Chloride | 78.50 | 2.2 | - |
| N,N'-(2,4,6-trimethylheptane-1,7-diyl)diacetamide | 256.42 | - | >90 |
Protocol 2: Mono-N-Acylation
Selective mono-acylation can be challenging due to the similar reactivity of the two primary amino groups. However, by using a limiting amount of the acylating agent and carefully controlling the reaction conditions, mono-acylation can be favored.
Experimental Procedure:
-
Dissolve a larger excess of this compound (e.g., 5.0 eq) in a suitable solvent like DCM.
-
Slowly add the acylating agent (e.g., benzoyl chloride, 1.0 eq) dropwise at a low temperature (e.g., -10 °C).
-
Maintain the low temperature and stir for several hours, monitoring by TLC.
-
Work-up as described in Protocol 1. The excess diamine can often be removed by acid-base extraction.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| This compound | 172.34 | 5.0 | - |
| Benzoyl Chloride | 140.57 | 1.0 | - |
| N-(7-amino-2,4,6-trimethylheptyl)benzamide | 276.44 | - | 40-60 |
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for forming secondary and tertiary amines from primary amines and carbonyl compounds.[1][2] This two-step, one-pot process involves the initial formation of an imine (Schiff base), which is then reduced in situ.
Protocol 3: Di-N-Alkylation with an Aldehyde
This protocol details the di-alkylation of this compound with benzaldehyde to form N,N'-dibenzyl-2,4,6-trimethylheptane-1,7-diamine.
Experimental Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (2.2 eq) in methanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (2.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.[3]
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 172.34 | 1.0 | - |
| Benzaldehyde | 106.12 | 2.2 | - |
| Sodium Borohydride | 37.83 | 2.5 | - |
| N,N'-dibenzyl-2,4,6-trimethylheptane-1,7-diamine | 352.58 | - | 75-85 |
Schiff Base Formation
The condensation of primary amines with aldehydes or ketones forms imines, also known as Schiff bases.[4][5][6][7][8] These compounds are valuable intermediates and can be isolated or used directly in subsequent reactions, such as reductive amination.
Protocol 4: Formation of a Di-Schiff Base
This protocol describes the synthesis of the di-imine from this compound and two equivalents of salicylaldehyde.
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add salicylaldehyde (2.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 172.34 | 1.0 | - |
| Salicylaldehyde | 122.12 | 2.0 | - |
| Di-Schiff Base Product | 380.53 | - | >95 |
Urea and Thiourea Formation
The reaction of primary amines with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are prevalent in many biologically active molecules.
Protocol 5: Di-Urea Formation with Phenyl Isocyanate
This protocol outlines the synthesis of a di-urea derivative from this compound and phenyl isocyanate.
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add phenyl isocyanate (2.1 eq) dropwise to the stirred solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Wash the solid product with a non-polar solvent like hexane to remove any unreacted starting materials and dry.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 172.34 | 1.0 | - |
| Phenyl Isocyanate | 119.12 | 2.1 | - |
| Di-Urea Product | 410.58 | - | >95 |
Visualizing Reaction Pathways
The following diagrams illustrate the key functionalization pathways described in this document.
Caption: Reaction pathways for the functionalization of this compound.
Logical Workflow for Derivative Synthesis
The synthesis of a desired derivative of this compound follows a logical workflow, from the selection of the functionalization strategy to the purification and characterization of the final product.
Caption: General workflow for the synthesis of functionalized diamine derivatives.
Conclusion
The primary amino groups of this compound serve as versatile handles for a range of chemical modifications. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives. The steric hindrance imparted by the branched alkyl chain is a key consideration in optimizing reaction conditions and achieving desired selectivity. These functionalized diamines hold potential as valuable building blocks in the development of new pharmaceuticals, advanced materials, and other specialized chemical applications. Further exploration of selective mono-functionalization and the introduction of more complex moieties will undoubtedly expand the utility of this interesting diamine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. ajrconline.org [ajrconline.org]
- 8. chemijournal.com [chemijournal.com]
Application Notes and Protocols: 2,4,6-Trimethylheptane-1,7-diamine as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific performance data and established protocols for the use of 2,4,6-trimethylheptane-1,7-diamine as an epoxy resin curing agent are not extensively available in public literature. The following application notes and protocols are based on the known chemical properties of this diamine, general principles of epoxy chemistry, and comparative data from other aliphatic amine curing agents. These guidelines are intended to serve as a starting point for research and development. Experimental validation is required to determine the precise properties of epoxy systems cured with this agent.
Introduction
This compound is a branched aliphatic diamine that holds potential as a curing agent (hardener) for epoxy resins. Its unique molecular structure, characterized by methyl groups along the heptane backbone, is expected to introduce steric hindrance and influence the crosslink density of the cured epoxy network.[1] These structural features can significantly impact the thermal and mechanical properties of the resulting thermoset material, potentially offering a different performance profile compared to linear aliphatic diamines.[2][3][4]
Potential Advantages:
-
Modified Reactivity: The steric hindrance from the methyl groups may influence the reaction kinetics, potentially leading to a more controllable curing process.
-
Altered Mechanical Properties: The branched structure can affect polymer chain mobility, which may alter properties such as flexibility, tensile strength, and toughness.[2]
-
Improved Thermal Stability: The introduction of branching can lead to a higher glass transition temperature (Tg) and enhanced thermal stability in the cured epoxy resin.[3]
Chemical and Physical Properties
A clear understanding of the curing agent's properties is essential for proper formulation.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 64852-28-4 | [1] |
| Molecular Formula | C₁₀H₂₄N₂ | N/A |
| Molecular Weight | 172.31 g/mol | [1] |
| Amine Hydrogen Equivalent Weight (AHEW) | 43.08 g/eq | Calculated |
| Appearance | Not specified (typically a liquid for similar amines) | N/A |
Note: The Amine Hydrogen Equivalent Weight (AHEW) is calculated as the Molecular Weight divided by the number of active amine hydrogens (in this case, 4). This value is crucial for determining the correct stoichiometric mixing ratio with an epoxy resin.
Theoretical Performance and Comparative Data
The following table outlines the expected performance of an epoxy resin cured with this compound in comparison to a standard linear aliphatic diamine, such as 1,7-diaminoheptane. These are theoretical projections based on chemical principles and require experimental verification.
| Parameter | Epoxy Cured with 1,7-Diaminoheptane (Linear) | Epoxy Cured with this compound (Branched) | Rationale for Expected Difference |
| Pot Life | Shorter | Potentially Longer | Steric hindrance from the methyl groups may slow the initial reaction rate. |
| Curing Time | Faster | Potentially Slower | The reduced reactivity of the sterically hindered amine groups could extend the time to achieve full cure. |
| Glass Transition Temperature (Tg) | Lower | Higher | The branched structure can create a more rigid, sterically constrained network, increasing the Tg.[3] |
| Tensile Strength | High | Potentially Higher | Increased crosslink density and rigidity from the branched structure could enhance tensile strength.[2] |
| Flexibility / Elongation at Break | Higher | Lower | The restricted polymer chain mobility due to branching may lead to a more brittle material.[2] |
| Chemical Resistance | Good | Potentially Very Good | A higher crosslink density generally improves resistance to chemical ingress. |
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as an epoxy curing agent. A standard liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin with a known epoxy equivalent weight (EEW) is recommended for initial studies.
Protocol for Stoichiometric Mixture Preparation
Objective: To prepare a stoichiometric mixture of epoxy resin and this compound.
Materials:
-
Liquid DGEBA epoxy resin (e.g., EEW of 190 g/eq)
-
This compound (AHEW = 43.08 g/eq)
-
Disposable mixing cups and stirring rods
-
Analytical balance
Procedure:
-
Determine the desired total mass of the mixture.
-
Calculate the required mass of the epoxy resin and the curing agent using the following formula for parts per hundred resin (phr):
phr = (AHEW of Amine / EEW of Epoxy) * 100
Example Calculation: phr = (43.08 / 190) * 100 ≈ 22.7 parts
This means for every 100 grams of epoxy resin, 22.7 grams of this compound are required.
-
Accurately weigh the calculated amount of epoxy resin into a mixing cup.
-
Accurately weigh the corresponding amount of this compound into the same cup.
-
Thoroughly mix the two components for 2-3 minutes until a homogeneous mixture is achieved, taking care to scrape the sides and bottom of the container.
Workflow for Mixture Preparation:
Caption: Stoichiometric mixture preparation workflow.
Protocol for Pot Life Determination (ASTM D2471)
Objective: To determine the working time of the epoxy-amine mixture.
Materials:
-
Prepared stoichiometric mixture
-
Viscometer (e.g., Brookfield) or a simple flow-out test setup
-
Stopwatch
-
Water bath for temperature control (optional, but recommended)
Procedure:
-
Prepare a 100 g batch of the stoichiometric mixture as described in Protocol 4.1.
-
Immediately after mixing, measure the initial viscosity of the mixture at a controlled temperature (e.g., 25°C).
-
Start the stopwatch.
-
Monitor the viscosity at regular intervals (e.g., every 5-10 minutes).
-
The pot life is defined as the time it takes for the initial viscosity to double.[5][6]
-
Record the time at which the viscosity doubles as the pot life.
Protocol for Cure Schedule and Specimen Preparation
Objective: To cure the epoxy mixture for subsequent mechanical and thermal testing.
Materials:
-
Prepared stoichiometric mixture
-
Molds for test specimens (e.g., dog-bone for tensile testing, rectangular bars for DMA)
-
Programmable oven
-
Mold release agent
Procedure:
-
Treat the molds with a suitable release agent.
-
Pour the freshly prepared epoxy-amine mixture into the molds, taking care to avoid air bubbles.
-
Allow the mixture to gel at room temperature for a specified period (e.g., 24 hours). This is the initial cure phase.
-
Transfer the molds to a programmable oven for post-curing. A typical post-cure schedule for aliphatic amine systems might be 2 hours at 80°C followed by 2 hours at 120°C. The optimal schedule will need to be determined experimentally.
-
After the post-cure cycle, turn off the oven and allow the specimens to cool slowly to room temperature inside the oven to prevent thermal shock.
-
Once cooled, carefully demold the cured specimens.
Protocol for Glass Transition Temperature (Tg) Determination by DSC (ASTM E1356)
Objective: To measure the Tg of the fully cured epoxy resin.
Materials:
-
Cured epoxy specimen
-
Differential Scanning Calorimeter (DSC)
-
Sample pans
Procedure:
-
Cut a small sample (5-10 mg) from the cured specimen.
-
Place the sample in a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg (e.g., from 30°C to 200°C).[7]
-
The Tg is observed as a step-like change in the heat flow curve.[8]
-
The Tg is typically reported as the midpoint of this transition.[8]
-
It is common practice to perform a second heating run after cooling the sample to obtain a clearer measurement of the Tg, especially if there is any residual curing in the first run.[7]
Workflow for Material Characterization:
Caption: Workflow for cured epoxy characterization.
Signaling Pathway of Epoxy-Amine Curing
The curing of an epoxy resin with a primary diamine like this compound proceeds through a nucleophilic addition reaction. Each of the two primary amine groups contains two active hydrogens, which react with the epoxide (oxirane) rings of the epoxy resin. The reaction forms a highly cross-linked, three-dimensional thermoset network.
Caption: Simplified epoxy-amine curing pathway.
References
- 1. This compound | 64852-28-4 | Benchchem [benchchem.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of epoxy resin cured with a linear diamine and a branched polyamine [agris.fao.org]
- 5. specialchem.com [specialchem.com]
- 6. fastfix-it.com [fastfix-it.com]
- 7. youtube.com [youtube.com]
- 8. epotek.com [epotek.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trimethylheptane-1,7-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,6-Trimethylheptane-1,7-diamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways for this compound are:
-
Reductive Amination of 2,4,6-Trimethylheptane-1,7-dialdehyde: This method involves the reaction of the corresponding dialdehyde with ammonia in the presence of a reducing agent.
-
Catalytic Hydrogenation of 2,4,6-Trimethylheptane-1,7-dinitrile: This route involves the reduction of the dinitrile precursor under a hydrogen atmosphere using a metal catalyst.
Q2: Which synthesis route generally provides higher yields?
A2: Both routes can be optimized to achieve high yields. Catalytic hydrogenation of dinitriles is often employed in industrial settings and can provide excellent yields under optimized conditions. Reductive amination is a versatile laboratory-scale method, and its yield is highly dependent on the choice of reducing agent and reaction conditions.
Q3: What are the common side reactions that can lower the yield?
A3: Common side reactions include:
-
In Reductive Amination:
-
Over-alkylation leading to secondary and tertiary amines.
-
Reduction of the aldehyde to the corresponding alcohol.
-
Aldol condensation of the dialdehyde.
-
-
In Dinitrile Hydrogenation:
-
Formation of cyclic imines and secondary amines.
-
Incomplete reduction, leaving aminonitrile intermediates.
-
Hydrogenolysis of C-C bonds under harsh conditions.
-
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through distillation under reduced pressure. Depending on the impurities, other techniques like crystallization of a salt (e.g., hydrochloride) followed by neutralization and extraction may be employed.
Troubleshooting Guides
Scenario 1: Low Yield in Reductive Amination of 2,4,6-Trimethylheptane-1,7-dialdehyde
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Imine Formation | Ensure anhydrous conditions. Use a dehydrating agent like molecular sieves or perform the reaction in a setup with a Dean-Stark trap. Optimize the pH to be weakly acidic (pH 5-6) to facilitate imine formation without protonating the amine nucleophile excessively. | Increased formation of the imine intermediate, leading to a higher yield of the final diamine. |
| Aldehyde Reduction | Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) as it is less likely to reduce the aldehyde. | Minimized formation of the corresponding diol, thereby increasing the availability of the aldehyde for amination. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Imine formation is often favored at room temperature or slightly elevated temperatures, while the reduction step might require cooling to prevent side reactions. Perform temperature scouting experiments. | Improved reaction kinetics and selectivity, leading to a higher yield. |
| Inadequate Stirring | Ensure efficient mixing, especially in heterogeneous reactions (e.g., with a solid-supported catalyst), to maximize contact between reactants. | Homogeneous reaction conditions, leading to a more complete reaction and higher yield. |
Scenario 2: Low Yield in Catalytic Hydrogenation of 2,4,6-Trimethylheptane-1,7-dinitrile
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Ensure the purity of the starting material and solvent, as impurities can poison the catalyst. Use a fresh batch of catalyst or regenerate the used catalyst according to the manufacturer's protocol. | Restored catalyst activity, leading to a higher conversion of the dinitrile. |
| Sub-optimal Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of the reactor. Higher pressure generally increases the rate of hydrogenation. | Faster and more complete reduction of the dinitrile to the diamine. |
| Formation of Secondary Amines | Add ammonia to the reaction mixture. The excess ammonia helps to suppress the formation of secondary amines by competing for the intermediate imine. | Increased selectivity towards the primary diamine. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used. Conduct small-scale experiments with different solvents to find the optimal one for your specific catalyst and conditions. | Improved solubility of reactants and intermediates, and potentially enhanced catalyst activity and selectivity. |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination of Aliphatic Dialdehydes (Illustrative Data)
| Reducing Agent | Typical Solvent | Typical Temperature (°C) | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| H₂/Pd/C | Methanol, Ethanol | 25-80 | 70-95 | High atom economy, clean workup | Requires specialized high-pressure equipment |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0-25 | 60-85 | Inexpensive, readily available | Can reduce the aldehyde, requires careful temperature control |
| Sodium Cyanobohydride (NaBH₃CN) | Methanol, Water | 20-40 | 75-90 | Selective for imines over aldehydes | Toxic cyanide byproducts |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | 20-30 | 80-95 | High selectivity, mild conditions | More expensive, moisture sensitive |
| 2-Picoline Borane | Water, Methanol | 40-60 | 70-90 | Non-toxic, effective in protic solvents | Can be less reactive than other borohydrides |
Note: Yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.
Table 2: Influence of Catalysts on the Hydrogenation of Aliphatic Dinitriles (Illustrative Data)
| Catalyst | Typical Solvent | Typical Temperature (°C) | Typical Pressure (bar) | Reported Yield Range (%) | Key Characteristics |
| Raney Nickel | Ethanol, Ammonia | 100-150 | 50-150 | 85-98 | Highly active, cost-effective |
| Raney Cobalt | Methanol, Ammonia | 120-180 | 80-200 | 80-95 | Good selectivity for primary amines |
| Palladium on Carbon (Pd/C) | Ethanol, Acetic Acid | 50-100 | 20-80 | 70-90 | Milder conditions, good functional group tolerance |
| Rhodium on Alumina (Rh/Al₂O₃) | Methanol | 60-120 | 40-100 | 80-95 | High activity and selectivity |
Note: Yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4,6-trimethylheptane-1,7-dialdehyde (1.0 eq) and dichloromethane (DCM, 10 mL/mmol of dialdehyde).
-
Ammonia Addition: Bubble anhydrous ammonia gas through the solution for 15-20 minutes at 0 °C, or add a solution of ammonia in methanol (e.g., 7N, 2.5 eq).
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
-
Setup: In a high-pressure autoclave, add 2,4,6-trimethylheptane-1,7-dinitrile (1.0 eq), ethanol (15 mL/mmol of dinitrile), and Raney Nickel (5-10 wt% of the dinitrile), previously washed with ethanol.
-
Ammonia Addition: Add a solution of ammonia in ethanol or pressurize the autoclave with anhydrous ammonia (typically 10-20% of the total pressure).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 80-100 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction by observing the hydrogen uptake.
-
Workup: After the reaction is complete (no more hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent and excess ammonia under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Workflow for the synthesis of this compound via dinitrile hydrogenation.
Caption: Troubleshooting decision tree for low yield in diamine synthesis.
Technical Support Center: Polymerization with Sterically Hindered Diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the polymerization of sterically hindered diamines.
Troubleshooting Guides
Issue: Low Molecular Weight or Incomplete Polymerization
Q1: My polymerization reaction with a sterically hindered diamine is resulting in low molecular weight oligomers or failing to proceed to a high polymer. What are the likely causes and how can I troubleshoot this?
A1: Low molecular weight is a common challenge when working with sterically hindered diamines due to their reduced nucleophilicity and the steric hindrance around the reactive amine groups. Here are the primary causes and troubleshooting steps:
-
Cause 1: Low Reactivity of the Diamine. The bulky substituents on the diamine can sterically shield the amine groups, significantly slowing down the reaction rate with the comonomer (e.g., a diacid chloride or dianhydride).
-
Troubleshooting:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions at elevated temperatures.
-
Prolong Reaction Time: Due to the slower kinetics, these reactions often require significantly longer times to achieve high conversion.
-
Use Activating Agents: Employ methods to enhance the nucleophilicity of the diamine. In situ silylation of the diamine with reagents like trimethylsilyl chloride (TMSC) is a highly effective strategy.[1][2] The silylated amine is more reactive towards acyl chlorides.
-
-
Cause 2: Side Reactions. Sterically hindered diamines can be prone to side reactions that cap the growing polymer chains.
-
Troubleshooting:
-
Deamination and Cyclization: At high temperatures, some diamines can undergo intramolecular cyclization or deamination, leading to chain termination. Characterize your starting materials and byproducts to identify if this is occurring. Optimization of reaction temperature and time is crucial.
-
Stoichiometric Imbalance: Ensure a precise 1:1 stoichiometric ratio of the diamine and comonomer. Any deviation will limit the final molecular weight.
-
-
Cause 3: Poor Solubility of the Growing Polymer. The resulting polyamide or polyimide may precipitate from the reaction solvent before reaching high molecular weight.
-
Troubleshooting:
-
Solvent Selection: Use a solvent system in which the final polymer is highly soluble. Common solvents for polyamides and polyimides include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF), often with the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to improve solubility.[1]
-
Increase Reaction Temperature: Higher temperatures can also help maintain the polymer in solution.
-
Issue: Gel Formation or Cross-linking
Q2: My polymerization is resulting in an insoluble gel. What could be causing this and how can I prevent it?
A2: Gel formation, or cross-linking, is often a result of unintended side reactions that create branching points in the polymer chains.
-
Cause 1: Impurities in Monomers. Trifunctional impurities in either the diamine or the diacid/diacid chloride monomer are a common cause of cross-linking.
-
Troubleshooting:
-
Monomer Purification: Ensure the purity of your monomers through techniques like recrystallization or sublimation. Verify purity using methods such as NMR, HPLC, and melting point analysis.
-
-
Cause 2: Side Reactions at High Temperatures. Certain side reactions, particularly at elevated temperatures, can lead to the formation of cross-links.
-
Troubleshooting:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time to minimize side reactions. A lower temperature for a longer duration may be preferable to a high temperature for a shorter period.
-
Frequently Asked Questions (FAQs)
Q3: What are the advantages of using sterically hindered diamines in polymer synthesis?
A3: Despite the synthetic challenges, polymers derived from sterically hindered diamines can offer unique and desirable properties, including:
-
Improved Solubility: The bulky groups can disrupt chain packing, leading to polymers that are soluble in a wider range of organic solvents.
-
Enhanced Thermal Stability: The rigid structure imparted by the bulky groups can lead to high glass transition temperatures (Tg) and improved thermal stability.
-
Modified Mechanical Properties: Steric hindrance can influence the mechanical properties of the resulting polymer, sometimes leading to increased toughness or altered modulus.
-
Controlled Reactivity: In applications like polyurethanes and polyureas, the slower reaction rate of sterically hindered diamines allows for a longer pot life and better processing characteristics, leading to improved aesthetics in the final product.[3][4]
Q4: Can I use standard polycondensation methods for sterically hindered diamines?
A4: While standard methods can be a starting point, they often require significant modification. For example, low-temperature solution polycondensation may yield low molecular weight products. High-temperature melt polycondensation can lead to degradation or side reactions. Specialized techniques are often necessary to achieve high molecular weight polymers.
Q5: What are some recommended synthetic methods for overcoming the low reactivity of sterically hindered diamines?
A5: Several methods have been developed to address this challenge:
-
In Situ Silylation: This is a highly effective method where the diamine is reacted with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a base (e.g., pyridine) before the addition of the diacid chloride.[1][2] This increases the nucleophilicity of the amine and facilitates the reaction.
-
Yamazaki-Higashi Reaction: This method uses a phosphite-based activating agent (e.g., triphenyl phosphite) to facilitate the direct polycondensation of a diacid and a diamine under milder conditions than melt polycondensation.[1]
-
Catalytic Dehydrogenation: Newer methods involve the use of catalysts, such as ruthenium pincer complexes, to directly couple diols and diamines, liberating hydrogen gas as the only byproduct.[5] This approach avoids the need for pre-activated monomers.
Data Presentation
Table 1: Effect of In Situ Silylation on the Inherent Viscosity of Polyamides from a Sterically Hindered Diamine
| Diamine | Comonomer | Silylation Conditions | Inherent Viscosity (dL/g) | Reference |
| 4,4'-(Hexafluoroisopropylidene)dianiline | Isophthaloyl Chloride | No Silylation | ~0.4 | [1] |
| 4,4'-(Hexafluoroisopropylidene)dianiline | Isophthaloyl Chloride | TMSC, Pyridine | ~1.4 | [1] |
| 4M (Hindered Diamine) | Isophthaloyl Chloride | TMSC, No Base | ~0.6 | [1] |
| 4M (Hindered Diamine) | Isophthaloyl Chloride | TMSC, Pyridine | ~1.3 | [1] |
Note: Inherent viscosity is an indicator of polymer molecular weight.
Experimental Protocols
Protocol 1: Polyamide Synthesis via In Situ Silylation
This protocol is a general guideline for the synthesis of polyamides from sterically hindered diamines using the in situ silylation method.
-
Drying and Inert Atmosphere: Thoroughly dry all glassware in an oven at >120°C and cool under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.
-
Solvent and Reagents: Use anhydrous, high-purity solvents (e.g., NMP or DMAc). Ensure all reagents are pure and dry.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve the sterically hindered diamine (1.0 eq) in the anhydrous solvent. If using, add a solubility-enhancing salt like LiCl at this stage.
-
Silylation: Cool the solution to 0-5°C in an ice bath. Add anhydrous pyridine (2.2 eq) followed by the dropwise addition of trimethylsilyl chloride (TMSC, 2.2 eq). Stir the mixture at room temperature for 30-60 minutes to ensure complete silylation of the diamine.
-
Acylation: Dissolve the diacid chloride (1.0 eq) in a small amount of anhydrous solvent and add it dropwise to the reaction mixture at 0-5°C.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution should increase significantly.
-
Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Purification: Collect the polymer by filtration, wash it thoroughly with water and methanol to remove salts and unreacted monomers, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for low molecular weight polymerization.
Caption: Experimental workflow for in situ silylation polymerization.
References
- 1. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sterically Hindered Aliphatic Diamines | Polyurethane and Polyurea | Request Quotes or Samples [tri-iso.com]
- 4. tri-iso.com [tri-iso.com]
- 5. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in Schiff base formation using 2,4,6-Trimethylheptane-1,7-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing Schiff bases using 2,4,6-Trimethylheptane-1,7-diamine, with a focus on preventing and minimizing side reactions.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of Schiff bases with the sterically hindered and flexible this compound. This guide provides potential solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to steric hindrance from the methyl groups on the diamine backbone. | - Increase reaction time and/or temperature to overcome the activation energy barrier. - Use a catalyst, such as a few drops of glacial acetic acid or p-toluenesulfonic acid, to facilitate the reaction.[1] - Employ a solvent that forms an azeotrope with water (e.g., toluene, benzene) and use a Dean-Stark apparatus to remove water and drive the reaction to completion. |
| Reversible reaction due to the presence of water. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Add a dehydrating agent, such as anhydrous sodium sulfate or molecular sieves, to the reaction mixture. | |
| Presence of Unreacted Starting Materials | Inefficient reaction conditions or insufficient reaction time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. - Re-evaluate the stoichiometry of reactants; a slight excess of the aldehyde may be necessary. |
| Formation of Oily or Gummy Product | Incomplete reaction or presence of low molecular weight oligomeric side products. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purify the product using column chromatography. - Wash the crude product with a non-polar solvent (e.g., hexane) to remove unreacted aldehyde. |
| Broad or Unresolved NMR Peaks | Presence of multiple products, including oligomers or polymers. The flexibility of the heptane chain can also contribute to peak broadening. | - Optimize reaction conditions to favor the formation of the desired monomeric Schiff base (e.g., by using dilute solutions). - Purify the product thoroughly using column chromatography or recrystallization. - For NMR analysis, consider using a deuterated solvent that provides better resolution. |
| Hydrolysis of the Schiff Base during Workup or Purification | The imine bond is susceptible to hydrolysis, especially in the presence of acid or water. | - Perform the workup under neutral or slightly basic conditions. - Avoid using silica gel for column chromatography if the product is highly sensitive to acid; consider using neutral alumina. - Minimize exposure to atmospheric moisture during purification and storage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using a long-chain diamine like this compound?
A1: The most common side reactions include the formation of oligomers or polymers due to the presence of two amine groups.[2][3] Each end of the diamine can react with an aldehyde, which can then react with another diamine molecule, leading to chain growth. Additionally, if the aldehyde has an alpha-proton, aldol condensation can occur as a competing reaction.
Q2: How does the steric hindrance from the methyl groups on the diamine affect the reaction?
A2: The methyl groups on the 2, 4, and 6 positions of the heptane chain introduce steric hindrance, which can slow down the rate of the Schiff base formation.[4][5][6] This is because the bulky nature of the diamine makes it more difficult for the amine groups to approach the carbonyl carbon of the aldehyde. To overcome this, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary.
Q3: What is the optimal pH for Schiff base formation with this diamine?
A3: The formation of Schiff bases is generally catalyzed by acid, but a high concentration of acid will protonate the amine, rendering it non-nucleophilic.[1] Therefore, the reaction is typically best carried out at a mildly acidic pH. The optimal pH will depend on the specific aldehyde used, but a starting point is to use a catalytic amount of a weak acid like acetic acid.
Q4: Which solvents are recommended for this reaction?
A4: Solvents that can form an azeotrope with water, such as toluene or benzene, are highly recommended to facilitate the removal of water and drive the reaction forward. Ethanol or methanol are also commonly used, often with a dehydrating agent. The choice of solvent may also depend on the solubility of the reactants.
Q5: How can I confirm the formation of the desired Schiff base?
A5: The formation of the Schiff base can be confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching band, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H bending band of the primary amine.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, a characteristic signal for the imine proton (-CH=N-) will appear, typically in the range of 8-9 ppm.[7][9] In ¹³C NMR, the imine carbon signal will be present around 160-170 ppm.[7]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the expected Schiff base product.
Experimental Protocols
General Protocol for Schiff Base Synthesis
This is a general starting protocol that may require optimization for your specific aldehyde.
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Aldehyde Addition: Add the desired aldehyde (2.2 equivalents) to the solution. A slight excess of the aldehyde can help to ensure complete reaction of the diamine.
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. If using a Dean-Stark apparatus with toluene, monitor the collection of water.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel or neutral alumina.
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: A typical experimental workflow for the synthesis of Schiff bases.
Troubleshooting Logic for Low Product Yield
Caption: A logical flow diagram for troubleshooting low yields in Schiff base synthesis.
References
- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Sterically Hindered Aliphatic Diamines | Polyurethane and Polyurea | Request Quotes or Samples [tri-iso.com]
- 7. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4,6-Trimethylheptane-1,7-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective purification of 2,4,6-Trimethylheptane-1,7-diamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The primary methods for purifying this compound, a high-boiling point and sterically hindered aliphatic diamine, are vacuum distillation, column chromatography on a modified stationary phase, and recrystallization via salt formation. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.
Q2: My this compound appears to be degrading during distillation, even under vacuum. What could be the cause and how can I prevent it?
A2: Thermal degradation of high-boiling amines is a common issue. This can be caused by excessive temperatures in the distillation pot or prolonged heating. To mitigate this, ensure your vacuum system is efficient to lower the boiling point significantly. It is also advisable to use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures. Heating should be done with a well-controlled oil bath, and the temperature should not exceed the compound's decomposition point.
Q3: I am trying to purify this compound using silica gel column chromatography, but I am getting poor recovery and significant tailing. Why is this happening?
A3: Standard silica gel is acidic and can strongly interact with basic compounds like amines, leading to irreversible adsorption and tailing. To circumvent this, you can either use a different stationary phase, such as basic alumina or amine-functionalized silica, or modify your mobile phase by adding a small percentage of a competing amine, like triethylamine (typically 0.5-2%), to neutralize the acidic sites on the silica gel.
Q4: What are some common impurities I might expect from the synthesis of this compound via reductive amination of the corresponding dialdehyde?
A4: Common impurities from a reductive amination synthesis can include unreacted starting dialdehyde, the mono-amine intermediate, and over-alkylation products. Additionally, if the reaction is not driven to completion, imine intermediates may be present. These impurities can often be removed by a carefully executed vacuum distillation or by column chromatography.
Q5: Can I purify this compound by recrystallization?
A5: Direct recrystallization of the free diamine may be challenging due to its likely liquid or low-melting solid nature at room temperature. A more effective approach is to convert the diamine into a salt, such as a hydrochloride or sulfate salt, by treating it with the corresponding acid. These salts are often crystalline solids that can be purified by recrystallization from an appropriate solvent system. After purification, the free diamine can be regenerated by treatment with a base.
Troubleshooting Guides
Issue 1: Low Yield After Vacuum Distillation
| Possible Cause | Troubleshooting Step |
| Product Decomposition | Ensure the vacuum is below 1 mmHg to lower the boiling point. Use a short-path distillation setup. |
| Inefficient Condensation | Check that the condenser is properly cooled and has a sufficient surface area. |
| Leaks in the System | Inspect all joints and connections for vacuum leaks. Use high-vacuum grease where appropriate. |
| Bumping/Foaming | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. Consider a slow, gradual heating ramp. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Perform thin-layer chromatography (TLC) with various solvent systems to optimize separation before scaling up to a column. |
| Column Overloading | Use a larger diameter column or reduce the amount of crude material loaded. The amount of crude product should typically be 1-5% of the mass of the stationary phase. |
| Poor Column Packing | Ensure the stationary phase is packed uniformly to avoid channeling. |
Data Presentation
The following table summarizes hypothetical yet realistic parameters for the purification of this compound based on its structure and data from similar compounds.
| Purification Method | Key Parameters | Expected Purity | Potential Issues |
| Vacuum Distillation | Pressure: < 1 mmHgBoiling Point (est.): 110-130 °C | > 98% | Thermal decomposition, bumping |
| Column Chromatography | Stationary Phase: Amine-functionalized silicaMobile Phase: Hexane/Ethyl Acetate gradient | > 99% | Requires solvent removal, potential for some product loss on the column |
| Recrystallization (as HCl salt) | Solvent: Ethanol/Water or IsopropanolProcedure: Dissolve in minimal hot solvent, cool slowly | > 99% | Requires salt formation and subsequent liberation of the free base |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glassware is dry and connections are secure.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Applying Vacuum: Gradually apply a high vacuum (e.g., < 1 mmHg).
-
Heating: Begin stirring and gently heat the flask using an oil bath.
-
Fraction Collection: Collect the fractions that distill over at a stable temperature. The main fraction should be a clear, colorless liquid.
-
Shutdown: Once the distillation is complete, allow the system to cool before slowly releasing the vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of amine-functionalized silica gel in the initial, non-polar eluent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude diamine in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Recrystallization via Salt Formation
-
Salt Formation: Dissolve the crude diamine in a suitable solvent (e.g., diethyl ether). Slowly add a stoichiometric amount of a solution of HCl in ether while stirring.
-
Isolation of Crude Salt: Collect the precipitated diamine dihydrochloride salt by filtration and wash with cold ether.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection of Pure Salt: Collect the purified crystals by filtration and dry them under vacuum.
-
Liberation of Free Diamine: Dissolve the purified salt in water and add a strong base (e.g., NaOH solution) until the solution is basic. Extract the free diamine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous salt (e.g., Na2SO4), and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Separation of Branched Diamine Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of stereoisomers of branched diamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating stereoisomers of branched diamines?
A1: The three main techniques employed for the resolution of branched diamine stereoisomers are Diastereomeric Salt Formation, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution. Each method has its own advantages and is suited for different scales and specific molecular properties.
Q2: How do I choose the best separation technique for my specific branched diamine?
A2: The choice of technique depends on several factors:
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Scale: For large-scale, industrial applications, diastereomeric salt formation is often the most economical choice.[1]
-
Analytical vs. Preparative: Chiral HPLC is a powerful tool for both analytical quantification of enantiomeric excess and for small-scale preparative separations.[2][3]
-
Compound Properties: The presence of basic amine groups makes diamines good candidates for diastereomeric salt formation with chiral acids.[1][4] The overall polarity and functional groups of the diamine will influence the choice of chiral stationary phase in HPLC.
-
Selectivity and Purity Requirements: Enzymatic resolution can offer very high enantioselectivity for specific substrates.
Q3: Can I separate cis and trans isomers of a cyclic diamine using the same methods as for enantiomers?
A3: Yes, in many cases, the same principles can be applied. Since cis and trans isomers are diastereomers, they have different physical properties and can often be separated by standard techniques like crystallization or chromatography without the need for a chiral resolving agent or a chiral stationary phase.[5][6] However, chiral chromatography can also be effective for separating cis and trans isomers.[7]
Troubleshooting Guides
Diastereomeric Salt Formation
Q4: I am getting a low yield of my desired diastereomeric salt during crystallization. What could be the cause and how can I improve it?
A4: Low yield is a common issue in diastereomeric salt resolution. Here are some potential causes and solutions:
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Suboptimal Solvent System: The solubility of the two diastereomeric salts may not be sufficiently different in the chosen solvent. A screening of different solvents or solvent mixtures is recommended to maximize the solubility difference.[8]
-
Incorrect Stoichiometry: The molar ratio of the chiral resolving agent to the racemic diamine is a critical parameter.[9] It is advisable to experiment with different ratios, as ratios greater than 1.5 can sometimes improve enantiomeric excess and yield.[9]
-
Temperature Control: The crystallization temperature significantly affects solubility and, therefore, yield. Ensure precise and consistent temperature control during the crystallization process.
-
Supersaturation: The solution may not be sufficiently supersaturated to induce crystallization of the less soluble diastereomer. You can try to increase the concentration of the reactants or slowly cool the solution.
Q5: The enantiomeric excess (ee) of my resolved diamine is poor after recrystallization. How can I improve the purity?
A5: Poor enantiomeric excess indicates that the less soluble diastereomer is co-precipitating with the more soluble one.
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Optimize the Resolving Agent: The choice of the chiral resolving agent is crucial. Commonly used resolving agents for amines include tartaric acid and its derivatives.[9] It may be necessary to screen several different resolving agents to find one that provides a greater difference in the solubility of the diastereomeric salts.
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Multiple Recrystallizations: A single crystallization step may not be sufficient to achieve high enantiomeric purity. Performing one or more recrystallizations of the obtained salt can significantly improve the enantiomeric excess.
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Kinetic vs. Thermodynamic Control: Crystallization can be under kinetic or thermodynamic control.[9] Allowing the crystallization to proceed slowly over a longer period can favor the formation of the more stable, less soluble diastereomer, leading to higher purity.
Chiral HPLC
Q6: My chiral HPLC column is showing poor resolution and peak tailing for my branched diamine. What are the possible reasons and solutions?
A6: Poor peak shape and resolution in chiral HPLC can stem from several factors:
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Inappropriate Mobile Phase: The composition of the mobile phase, including the organic modifier and any additives, is critical. For basic compounds like diamines, adding a small amount of a basic modifier (e.g., diethylamine) can improve peak shape.
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Column Contamination: Strongly adsorbed impurities from previous samples can accumulate at the head of the column, leading to a loss of efficiency.[10] Flushing the column with a strong solvent, as recommended by the manufacturer, can help restore performance.[10]
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Column "Memory Effect": Additives from previous mobile phases can adsorb to the stationary phase and affect subsequent separations.[10][11] Conditioning the new column with the current mobile phase for an extended period can help.[10] For immobilized columns, flushing with a strong solvent like DMF can "reset" the stationary phase.[10]
-
Incorrect Flow Rate: Optimizing the flow rate can improve resolution. A slower flow rate can sometimes enhance the separation of enantiomers.
Q7: I am not seeing any separation of my enantiomers on a new chiral column, even though it worked on an older column of the same type. What should I do?
A7: This issue often points to a difference in the conditioning of the two columns.
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Column Conditioning: The older column may have been conditioned by previous mobile phases and additives that are crucial for the current separation.[10] Try conditioning the new column for a few hours with the mobile phase containing the relevant additive.[10]
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Method Redevelopment: If conditioning does not work, you may need to redevelop the method on the new column, potentially exploring different mobile phases or temperatures.[10] It is always recommended to develop new methods on a new or well-documented column.[10]
Enzymatic Resolution
Q8: The enzymatic resolution of my branched diamine is very slow or not proceeding at all. What are the potential issues?
A8: Low or no enzymatic activity can be due to several factors:
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Enzyme Specificity: The chosen enzyme may not be suitable for your specific substrate. It is often necessary to screen a panel of different enzymes (e.g., various lipases) to find one with good activity and enantioselectivity.
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Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and solvent. Ensure that these parameters are optimized for the specific enzyme being used.
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Inhibitors: The presence of inhibitors in your substrate solution can prevent the enzyme from functioning correctly. Ensure your starting material is of high purity.
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Enzyme Denaturation: Improper handling or storage of the enzyme can lead to denaturation and loss of activity.
Q9: The enantioselectivity of my enzymatic resolution is low. How can I improve it?
A9: Improving enantioselectivity often involves fine-tuning the reaction conditions and components:
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Choice of Acylating Agent: In the case of lipase-catalyzed resolutions, the nature of the acylating agent can significantly influence the enantioselectivity. Screening different acyl donors is recommended.
-
Solvent Engineering: The reaction solvent can impact the conformation of the enzyme and its interaction with the substrate, thereby affecting enantioselectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes lead to an increase in the enantioselectivity of the enzymatic reaction.
Data and Protocols
Table 1: Comparison of Separation Techniques for Branched Diamine Stereoisomers
| Feature | Diastereomeric Salt Formation | Chiral HPLC | Enzymatic Resolution |
| Principle | Formation of diastereomeric salts with different solubilities.[1] | Differential interaction with a chiral stationary phase.[12] | Enantioselective enzymatic reaction.[13] |
| Scale | Laboratory to Industrial[1] | Analytical to Preparative[2] | Laboratory to Industrial |
| Advantages | Cost-effective for large scale, well-established technique.[1] | High resolution, applicable to a wide range of compounds, fast method development.[2] | High enantioselectivity, mild reaction conditions. |
| Disadvantages | Requires a suitable chiral resolving agent, can be labor-intensive, may require multiple recrystallizations. | High cost of chiral columns and solvents, potential for column degradation. | Requires screening for a suitable enzyme, can be substrate-specific. |
| Typical Purity (ee) | >95% (with optimization) | >99% | >99% |
Experimental Protocol: Diastereomeric Salt Formation
-
Dissolution: Dissolve the racemic branched diamine in a suitable solvent (e.g., methanol, ethanol).
-
Addition of Resolving Agent: Add a solution of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent to the diamine solution, typically in a 0.5 to 2.0 molar equivalent range.
-
Crystallization: Allow the solution to stand at a controlled temperature (e.g., room temperature or cooled in an ice bath) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Diamine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the diamine.
-
Extraction: Extract the free diamine with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the resolved diamine.
-
Purity Analysis: Determine the enantiomeric excess of the resolved diamine using chiral HPLC or polarimetry.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of amines. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). For basic analytes like diamines, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the racemic diamine in the mobile phase.
-
Injection: Inject a small volume of the sample solution onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Method Optimization: If the resolution is not satisfactory, optimize the separation by adjusting the mobile phase composition (e.g., the ratio of hexane to alcohol), the flow rate, or the column temperature.
Visualizations
Caption: Workflow for Diastereomeric Salt Formation.
Caption: Workflow for Chiral HPLC Separation.
References
- 1. courses.minia.edu.eg [courses.minia.edu.eg]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. jackwestin.com [jackwestin.com]
- 13. Designing enzymatic resolution of amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Addressing solubility issues of 2,4,6-Trimethylheptane-1,7-diamine in various solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues related to 2,4,6-trimethylheptane-1,7-diamine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound is not dissolving in water. What should I do?
A1: Direct dissolution of this compound in water is expected to be challenging due to its long, branched hydrocarbon chain. Aliphatic diamines with more than six carbon atoms generally exhibit low water solubility.[1] To enhance solubility, you can try the following:
-
Acidification: Add a dilute aqueous acid (e.g., 10% HCl) dropwise to your mixture while stirring.[2] The basic amine groups of the diamine will be protonated, forming a more soluble amine salt.[1][2]
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Heating: Gently warming the solution may increase the rate of dissolution and the solubility limit. However, be cautious and aware of the solvent's boiling point.
-
Co-solvents: Consider using a mixture of water and a miscible polar organic solvent like ethanol or methanol.
Q2: I observed a cloudy solution when I tried to dissolve the diamine in water. What does this indicate?
A2: A cloudy appearance upon attempting to dissolve a basic amine like this compound in water can be due to the formation of ammonium hydroxide, which can make the solution appear turbid.[1] This suggests that the amine is attempting to dissolve but is struggling to do so completely. Vigorous stirring and the addition of a few drops of a dilute acid should help to clarify the solution by forming the more soluble salt.
Q3: How can I dissolve this compound in a non-polar organic solvent?
A3: Given its predominantly hydrocarbon structure, this compound is expected to be more soluble in non-polar organic solvents. If you are facing difficulties, consider the following:
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Solvent Choice: Ensure the solvent is sufficiently non-polar. Good starting points would be solvents like heptane, hexane, or toluene.
-
Sonication: Using an ultrasonic bath can help to break down any agglomerates of the solid diamine and increase the surface area for dissolution.
-
Gentle Heating: As with aqueous solutions, carefully warming the mixture can improve solubility.
Q4: The diamine appears to be reacting with my solvent. Is this possible?
A4: While this compound is a relatively stable compound, its primary amine groups are nucleophilic and can react with certain functional groups present in solvents. For example, it may react with ester or ketone functional groups, especially at elevated temperatures or in the presence of a catalyst. If you suspect a reaction is occurring (e.g., color change, gas evolution), it is advisable to choose a more inert solvent for your application.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in various solvents?
Data Presentation: Predicted Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble | The long hydrocarbon chain limits solubility, though some interaction is possible via the amine groups. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Moderately Soluble | The polarity of these solvents can interact with the amine groups, while the organic nature can accommodate the hydrocarbon chain. |
| Non-Polar | Heptane, Hexane, Toluene, Diethyl Ether | Soluble | The non-polar nature of these solvents is well-suited to dissolve the predominantly hydrocarbon structure of the diamine. |
| Aqueous Acidic | Dilute HCl, Dilute H₂SO₄ | Highly Soluble | The basic amine groups are protonated to form highly soluble ammonium salts.[1][2] |
| Aqueous Basic | Dilute NaOH | Sparingly Soluble | In a basic solution, the amine groups remain unprotonated, and solubility is expected to be similar to or less than that in pure water. |
Q2: How does temperature affect the solubility of this compound?
A2: For most solid solutes, including this compound, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, gently heating the solvent can help to dissolve more of the diamine. However, it is important to be aware of the solvent's boiling point and the potential for increased reactivity at higher temperatures.
Q3: What is the effect of pH on the solubility of this diamine in aqueous solutions?
A3: The pH of an aqueous solution has a significant impact on the solubility of this compound. As a weak base, the diamine will be protonated in acidic conditions (low pH) to form a more soluble salt.[1][2] In neutral or basic conditions (higher pH), it will exist primarily in its less soluble, unprotonated form. Therefore, to dissolve this diamine in an aqueous medium, adjusting the pH to the acidic range is a highly effective strategy.
Experimental Protocols
Protocol 1: Qualitative Determination of Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest
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Small test tubes
-
Vortex mixer or magnetic stirrer
-
Pipettes or droppers
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[3]
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Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at the tested concentration.
-
If the solid does not dissolve, the compound is considered sparingly soluble or insoluble.
Protocol 2: Quantitative Determination of Solubility (Gravimetric Method)
This protocol allows for a more precise measurement of the solubility of this compound.
Materials:
-
This compound
-
Solvent of interest
-
Scintillation vials or other sealable containers
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Thermostatically controlled water bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a thermostatically controlled water bath or shaker at a constant temperature and stir for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the solution to stand undisturbed for at least one hour to let any undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.
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Weigh an empty, clean, and dry container.
-
Dispense the filtered solution into the pre-weighed container and record the exact volume.
-
Evaporate the solvent from the solution in the container using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a vacuum oven may be necessary.
-
Once all the solvent has evaporated, reweigh the container with the dried solute.
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Calculate the solubility by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the solution used.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: How acidification enhances aqueous solubility.
References
Improving the thermal stability of polymers derived from 2,4,6-Trimethylheptane-1,7-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the thermal stability of polymers derived from 2,4,6-trimethylheptane-1,7-diamine and similar branched aliphatic diamines.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the thermal stability of polymers derived from this compound a concern?
A1: Polyamides based on branched aliphatic diamines like this compound can exhibit unique properties. However, like other aliphatic polyamides, they are susceptible to thermal degradation at elevated temperatures encountered during processing (e.g., extrusion, injection molding) and in high-temperature end-use applications. This degradation can lead to a loss of mechanical properties, discoloration (yellowing), and a reduction in the polymer's molecular weight, ultimately causing product failure.[1][2]
Q2: What are the primary mechanisms of thermal degradation in these polyamides?
A2: The primary mechanism is thermal oxidation, which occurs when the polymer is exposed to heat in the presence of oxygen.[1] This process involves the formation of free radicals that attack the polymer chains, particularly at the methylene groups adjacent to the nitrogen atoms in the amide linkages. This initiates a chain reaction leading to the formation of hydroperoxides, which are unstable and decompose, further accelerating the degradation process. This can result in chain scission (reducing molecular weight) or cross-linking.[1] The presence of carboxylic acid end groups can also accelerate thermal degradation.[1]
Q3: What are the most effective strategies for improving the thermal stability of these polyamides?
A3: The most common and effective strategies involve the incorporation of thermal stabilizers. These can be broadly categorized as:
-
Primary Antioxidants (Radical Scavengers): Sterically hindered phenols are a common choice. They function by donating a hydrogen atom to the reactive free radicals, effectively terminating the degradation chain reaction.[3]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Organophosphites and thioethers are often used in combination with primary antioxidants. They work by converting hydroperoxides into stable, non-radical products.[3]
-
Copper-Based Stabilizers: A combination of a copper(I) salt (e.g., copper iodide) and an alkali metal halide (e.g., potassium iodide) is a highly effective long-term heat stabilization system for polyamides, particularly at temperatures above 150°C.[1][4]
Q4: How do I choose the right stabilizer package for my application?
A4: The choice of stabilizer depends on several factors:
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Service Temperature: For applications with continuous use temperatures below 150°C, a combination of phenolic and phosphite stabilizers is often sufficient and provides good color stability.[4] For higher temperatures, copper-based systems are generally more effective.[4][5]
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Color Requirements: Copper-based stabilizers can sometimes cause discoloration (yellowing or grayish tint).[4] If color is a critical parameter, organic stabilizer systems (phenolic/phosphite blends) are preferred.
-
Electrical Properties: In electrical and electronic applications, the potential for ion migration from copper-based stabilizers can be a concern, and specialized low-corrosion formulations may be needed.[4]
-
Regulatory Requirements: For applications in drug development or food contact, ensure that the chosen stabilizers comply with relevant regulations.
Q5: What analytical techniques are essential for evaluating the thermal stability of my polymer?
A5: The two primary techniques are:
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature. It is used to determine the onset of decomposition temperature, which is a key indicator of thermal stability.[6]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Changes in these properties after thermal aging can indicate degradation.[7] It can also be used to measure the Oxidation Induction Time (OIT), which is a measure of the effectiveness of the antioxidant stabilization.[8]
Section 2: Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions & Solutions |
| Low Thermal Stability (Low TGA Decomposition Temperature) | 1. Ineffective or insufficient stabilizer package. 2. Presence of impurities from synthesis (e.g., residual monomers, catalysts). 3. Hydrolysis due to moisture.[1] 4. Low molecular weight of the polymer. | 1. Increase the concentration of the current stabilizer or select a more effective one (see Section 3 for comparison). Consider synergistic blends (e.g., primary + secondary antioxidants). 2. Purify the polymer before processing to remove residual reactants. 3. Ensure the polymer is thoroughly dried before high-temperature processing. 4. Optimize polymerization conditions to achieve a higher molecular weight. |
| Significant Yellowing During Processing | 1. Thermal-oxidative degradation. 2. Use of stabilizers that contribute to discoloration (e.g., some copper-based systems or aromatic amines).[4] | 1. Incorporate a secondary antioxidant (e.g., a phosphite) to improve color stability.[1] 2. Switch to a non-discoloring organic stabilizer system, such as a blend of hindered phenols and phosphites.[1] |
| Poor Mechanical Properties After Thermal Aging | 1. Chain scission leading to a reduction in molecular weight. 2. Excessive cross-linking leading to brittleness. 3. Inadequate stabilization against long-term heat exposure. | 1. Confirm molecular weight reduction using techniques like gel permeation chromatography (GPC). Improve the stabilizer package to prevent chain scission. 2. Analyze the aged polymer for insolubility, which can indicate cross-linking. Adjust the stabilizer system. 3. For long-term high-temperature applications, consider high-performance stabilizers like copper-based systems or specialized antioxidant blends.[5] |
| Inconsistent TGA/DSC Results | 1. Non-homogeneous dispersion of stabilizers. 2. Variations in sample preparation or instrument parameters. 3. Different thermal history of the samples. | 1. Ensure thorough melt blending to achieve uniform distribution of additives. 2. Strictly follow standardized protocols for TGA and DSC analysis (see Section 5). 3. For DSC, always analyze the second heating scan to erase the previous thermal history and ensure comparable results.[9] |
Section 3: Data Presentation - Stabilizer Performance Comparison
Disclaimer: The following data is compiled from various sources for common aliphatic polyamides (PA6, PA66) and is intended to be representative. Performance in a polymer from this compound may vary and should be experimentally verified.
Table 1: Comparison of Different Heat Stabilizer Systems in Aliphatic Polyamides
| Stabilizer System | Type | Typical Loading Level | Advantages | Disadvantages |
| Phenolic/Phosphite Blend | Organic | 0.2 - 0.8% | Good process stability, low initial color, non-discoloring.[10] | Less effective for long-term heat aging at temperatures > 150°C compared to copper-based systems.[4] |
| Copper Iodide/Potassium Iodide | Inorganic | 40-50 ppm Cu+, ~1000 ppm I- | Excellent long-term thermal stability, especially at T > 150°C.[1][4] | Can cause discoloration, potential for electro-corrosion in E&E applications, can be leached by water.[4] |
| Proprietary Copper-Based Blends (e.g., Bruggolen® TP-H1607) | Inorganic/Organic Hybrid | 0.4 - 1.3% | Superior long-term stability (>5000 hrs at 150°C in PA66), allows for lower copper content compared to traditional CuI/KI systems.[4][5] | May still have some impact on color, proprietary nature may mean higher cost. |
| High-Performance Blends (e.g., Bruggolen® TP-H1805) | Inorganic/Organic Hybrid | Varies | Enables continuous use temperatures up to 200°C in glass-reinforced PA6.[4][5] | Primarily for very high-temperature applications. |
Section 4: Mandatory Visualizations
Caption: Troubleshooting workflow for poor thermal performance.
Caption: Mechanism of antioxidant stabilization.
Section 5: Experimental Protocols
Protocol 1: Synthesis of Polyamide via Melt Polycondensation (Adapted for Branched Aliphatic Diamines)
This is a general protocol and should be optimized for this compound and the chosen diacid.
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120°C overnight.
-
Prepare an equimolar salt of the diamine (this compound) and a dicarboxylic acid (e.g., adipic acid) by dissolving both in a suitable solvent like methanol, followed by precipitation and drying. This helps ensure a 1:1 stoichiometry.[11]
-
-
Polymerization Setup:
-
Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum source.
-
Charge the vessel with the prepared nylon salt.
-
-
Reaction:
-
Purge the system with inert gas (nitrogen or argon) for at least 30 minutes.
-
Heat the vessel to a temperature approximately 30-40°C above the melting point of the resulting polyamide. The temperature should be high enough to maintain a molten state and facilitate water removal but low enough to prevent significant thermal degradation.
-
As the salt melts and water is generated, it will be distilled off. Maintain a slow flow of inert gas over the melt.
-
Stir the molten mixture continuously. The viscosity of the melt will increase as the polymerization proceeds.
-
Once the rate of water distillation slows significantly, gradually apply a vacuum to the system over 30-60 minutes to remove the remaining water and drive the reaction to completion.
-
Continue the reaction under vacuum until the desired melt viscosity (indicative of molecular weight) is achieved. This can be monitored by the torque on the mechanical stirrer.
-
-
Polymer Recovery:
-
Extrude the molten polymer from the reactor into a strand and cool it in a water bath.
-
Pelletize the cooled polymer strand.
-
Dry the polymer pellets under vacuum at 80-100°C before characterization and further processing.
-
Protocol 2: Thermal Stability Evaluation by Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's instructions.
-
Start the flow of the desired purge gas (typically high-purity nitrogen for inert atmosphere analysis) at a rate of 20-50 mL/min.[12]
-
-
Sample Preparation:
-
Ensure the polymer sample is completely dry to avoid a mass loss step due to water evaporation, which could interfere with the degradation analysis.
-
Weigh 5-10 mg of the polymer sample into a clean TGA crucible (alumina or platinum).[13]
-
-
TGA Method:
-
Place the crucible in the TGA furnace.
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes to allow the furnace atmosphere to stabilize.
-
Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature well above the expected decomposition range (e.g., 800°C).[6][12]
-
-
Data Analysis:
-
Plot the sample weight (%) versus temperature (°C).
-
Determine the onset of decomposition temperature (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%). This is a primary indicator of thermal stability.
-
The temperature of the maximum rate of weight loss can be determined from the peak of the derivative of the TGA curve (DTG curve).[12]
-
Protocol 3: Thermal Transition Analysis by Differential Scanning Calorimetry (DSC)
-
Instrument Preparation:
-
Calibrate the DSC for temperature and heat flow using appropriate standards (e.g., indium).
-
Turn on the cooling system (e.g., refrigerated cooling system or liquid nitrogen).[14]
-
-
Sample Preparation:
-
Weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.[14]
-
Hermetically seal the pan using a crimping press to ensure good thermal contact and prevent any loss of volatiles.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Method (Heat-Cool-Heat Cycle):
-
Place the sample and reference pans into the DSC cell.
-
First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature about 30-40°C above its expected melting point at a rate of 10°C/min. This scan erases the sample's prior thermal history.[15]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This allows for the observation of crystallization behavior.
-
Second Heating Scan: Heat the sample again at the same rate (10°C/min) to the same final temperature. This scan is used for data analysis as it reflects the intrinsic properties of the material under a controlled thermal history.[9]
-
-
Data Analysis (from the second heating scan):
-
Glass Transition Temperature (Tg): Identify the midpoint of the step-change in the heat flow curve.
-
Melting Temperature (Tm): Determine the peak temperature of the endothermic melting event.
-
Crystallization Temperature (Tc): Determine the peak temperature of the exothermic crystallization event from the cooling scan.
-
References
- 1. safic-alcan.com [safic-alcan.com]
- 2. specialchem.com [specialchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. New Heat Stabilizers Overcome Performance Limits Of Polyamides » Injection Moulding World Magazine [injectionmouldingworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Technical Support Center: Scaling Up the Production of 2,4,6-Trimethylheptane-1,7-diamine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the strategies for scaling up the production of 2,4,6-Trimethylheptane-1,7-diamine. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during synthesis and scale-up.
Key Synthesis Routes
The primary methods for the synthesis of this compound are:
-
Reductive Amination of 2,4,6-Trimethylheptane-1,7-dialdehyde: This process involves the reaction of the corresponding dialdehyde with ammonia in the presence of a reducing agent.
-
Hydrogenation of 2,4,6-Trimethylheptane-1,7-dinitrile: This route involves the reduction of the dinitrile precursor using a catalyst, typically under hydrogen pressure.
Troubleshooting Guides
This section provides a question-and-answer format to address potential issues during the synthesis and scale-up of this compound.
Reductive Amination Troubleshooting
Question: My reaction yield is low during the reductive amination of 2,4,6-trimethylheptanedial. What are the potential causes and how can I improve it?
Answer: Low yields in reductive amination can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Imine Formation: The initial condensation of the dialdehyde with ammonia to form the di-imine is a critical step.
-
Troubleshooting: Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a dehydrating agent or a Dean-Stark trap on a larger scale. The pH of the reaction is also crucial; slightly acidic conditions can catalyze imine formation, but strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.
-
-
Inefficient Reduction: The choice and activity of the reducing agent are paramount.
-
Troubleshooting: For laboratory scale, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective.[1] For scale-up, catalytic hydrogenation is often preferred for its cost-effectiveness and atom economy. Ensure your catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is active and not poisoned.[2]
-
-
Side Reactions: Over-reduction of the aldehyde to an alcohol or secondary amine formation can reduce the yield of the desired primary diamine.
-
Troubleshooting: Optimize the reaction temperature and pressure. Lower temperatures generally favor the desired reaction pathway. The choice of reducing agent can also influence selectivity. For instance, sodium triacetoxyborohydride is known for its mildness and selectivity for imines over aldehydes.[3]
-
Question: I am observing the formation of significant byproducts during the scale-up of the reductive amination. How can I identify and minimize them?
Answer: Common byproducts in reductive aminations include partially reacted intermediates, secondary amines, and products from intermolecular reactions.
-
Identification: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the byproducts.
-
Minimization Strategies:
-
Cyclic Imine Formation: The branched structure of the substrate could potentially lead to intramolecular cyclization. Controlling the concentration of the reactants can influence the ratio of inter- to intramolecular reactions.
-
Secondary Amine Formation: The newly formed primary amine can react with another molecule of the dialdehyde. Using a large excess of ammonia can help to minimize this side reaction.
-
Process Optimization: A Design of Experiments (DoE) approach can be highly effective in identifying the optimal reaction conditions (temperature, pressure, catalyst loading, reactant ratios) to maximize the yield of the desired product while minimizing byproduct formation.
-
Dinitrile Hydrogenation Troubleshooting
Question: The hydrogenation of 2,4,6-trimethylheptane-1,7-dinitrile is slow and incomplete. What steps can I take to improve the reaction rate and conversion?
Answer: Slow or incomplete hydrogenation can be due to issues with the catalyst, reaction conditions, or mass transfer limitations, which become more pronounced during scale-up.
-
Catalyst Activity: The catalyst is the heart of the hydrogenation process.
-
Troubleshooting: Ensure the use of a high-quality, active catalyst such as Raney Nickel, Raney Cobalt, or a supported noble metal catalyst (e.g., Rh/Al₂O₃).[4] Catalyst deactivation can occur due to impurities in the substrate or solvent. Pre-treatment of the substrate to remove potential poisons may be necessary.
-
-
Mass Transfer Limitations: In a three-phase system (gas-liquid-solid), the rate can be limited by the transport of hydrogen from the gas phase to the catalyst surface.
-
Troubleshooting: On a larger scale, efficient agitation is critical to ensure good gas dispersion and catalyst suspension.[5] Increasing the hydrogen pressure will increase the concentration of dissolved hydrogen, which can improve the reaction rate.
-
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction.
-
Troubleshooting: Increasing the temperature will generally increase the reaction rate, but may also lead to more side reactions. An optimal temperature range needs to be determined experimentally. The solvent can affect the solubility of the reactants and the activity of the catalyst.
-
Question: I am observing the formation of secondary and tertiary amines during dinitrile hydrogenation. How can I improve the selectivity towards the primary diamine?
Answer: The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation, arising from the reaction of the initially formed primary amine with intermediate imines.
-
Minimization Strategies:
-
Use of Ammonia: Conducting the hydrogenation in the presence of ammonia is a widely used industrial practice to suppress the formation of secondary and tertiary amines.[6] Ammonia shifts the equilibrium away from the side reactions.
-
Catalyst Selection: The choice of catalyst can influence selectivity. Some catalysts are inherently more selective towards primary amine formation. For example, cobalt-based catalysts are often reported to have higher selectivity than nickel catalysts under certain conditions.
-
Reaction Parameter Optimization: Lowering the reaction temperature can sometimes improve selectivity, although it may decrease the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the hydrogenation of 2,4,6-trimethylheptane-1,7-dinitrile?
A1: Hydrogenation reactions on a large scale present significant safety hazards. Key considerations include:
-
Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor and all associated equipment must be designed to handle flammable gases under pressure and be properly grounded to prevent static discharge.
-
Pyrophoric Catalysts: Many hydrogenation catalysts, such as Raney Nickel, are pyrophoric and can ignite spontaneously if exposed to air. Careful handling procedures under an inert atmosphere are essential.
-
Exothermic Reaction: Hydrogenation is a highly exothermic process. A robust cooling system and temperature monitoring are critical to prevent a runaway reaction.[5]
-
Pressure Management: The reactor must be rated for the intended operating pressure, and appropriate pressure relief devices must be in place.
Q2: How can I purify this compound after synthesis?
A2: Purification of the diamine from the crude reaction mixture is crucial to meet the quality specifications for its intended use.
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid amines. The branched structure of this compound will influence its boiling point.
-
Crystallization of Salts: The diamine can be converted to a salt (e.g., hydrochloride or sulfate), which can then be purified by recrystallization. The free diamine can be regenerated by treatment with a base.
-
Chromatography: For high-purity requirements, chromatographic techniques such as column chromatography may be employed, although this is generally more suitable for smaller scales.
Q3: What analytical methods are suitable for monitoring the reaction progress and final product purity?
A3: A combination of analytical techniques is recommended:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is excellent for monitoring the disappearance of starting materials and the appearance of the product and byproducts.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used, especially if the compounds are not volatile enough for GC or if derivatization is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities.
-
Titration: Acid-base titration can be used to determine the total amine content and purity of the final product.
Data Presentation
Table 1: Typical Reaction Conditions for Dinitrile Hydrogenation to Diamines
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Catalyst | Raney Ni, Raney Co, Pd/C, Rh/Al₂O₃ | Raney Ni, Raney Co |
| Catalyst Loading | 1-10 mol% | 0.1-5 wt% |
| Solvent | Methanol, Ethanol, THF | Methanol, Water, or solvent-free |
| Temperature | 50-150 °C | 80-200 °C |
| Hydrogen Pressure | 1-50 bar | 20-200 bar |
| Additives | Ammonia (to improve selectivity) | Ammonia (essential for selectivity) |
| Typical Yield | >85% (for analogous compounds)[2] | >95% (optimized process) |
| Typical Purity | >95% (after purification) | >99% (after distillation) |
Table 2: Effect of Reaction Parameters on Reductive Amination Yield and Selectivity (General Trends)
| Parameter | Effect on Yield | Effect on Selectivity (Primary Diamine) |
| Increase Temperature | Generally increases rate, but may decrease yield due to side reactions. | Often decreases selectivity. |
| Increase Pressure (H₂) | Increases rate of hydrogenation. | Can improve selectivity by favoring reduction of imine over side reactions. |
| Increase Catalyst Loading | Increases reaction rate up to a point (mass transfer limitations). | Catalyst choice is more critical than loading for selectivity. |
| Excess Ammonia | Can increase the rate of imine formation. | Significantly improves selectivity by minimizing secondary amine formation. |
Experimental Protocols
General Protocol for Reductive Amination of a Dialdehyde (Laboratory Scale)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,4,6-trimethylheptane-1,7-dialdehyde in a suitable anhydrous solvent (e.g., methanol, ethanol).
-
Ammonia Addition: Add a solution of ammonia in the chosen solvent (typically a large excess, e.g., 10-20 equivalents).
-
Imine Formation: Stir the mixture at room temperature for several hours to allow for the formation of the di-imine intermediate. The progress can be monitored by TLC or GC.
-
Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise, controlling the temperature.
-
Work-up: Once the reaction is complete (as monitored by TLC or GC), quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diamine by distillation under vacuum or by column chromatography.
General Protocol for Hydrogenation of a Dinitrile (Laboratory Scale)
-
Setup: In a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge, add the 2,4,6-trimethylheptane-1,7-dinitrile, a suitable solvent (e.g., methanol saturated with ammonia), and the hydrogenation catalyst (e.g., Raney Nickel, used as a slurry).
-
Inerting: Seal the autoclave and purge several times with an inert gas (e.g., nitrogen) to remove all air.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure. Heat the reaction mixture to the target temperature with vigorous stirring. The progress of the reaction can be monitored by the uptake of hydrogen.
-
Work-up: After the theoretical amount of hydrogen has been consumed or the uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the autoclave with an inert gas.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled under a wet, inert atmosphere.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude diamine by fractional distillation under vacuum.
Mandatory Visualization
Caption: Reductive Amination Experimental Workflow.
Caption: Dinitrile Hydrogenation Experimental Workflow.
Caption: General Troubleshooting Logic Flow.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. This compound | 64852-28-4 | Benchchem [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 5. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Technical Support Center: Safe Handling and Storage of Flammable Diamines
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with flammable diamines. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with flammable diamines?
A1: Flammable diamines present a dual-risk profile. They are flammable liquids, meaning their vapors can ignite in the presence of an ignition source.[1][2][3] Additionally, they are often corrosive and can cause severe skin burns and eye damage.[1] Inhalation of vapors may also lead to respiratory irritation or more severe health effects.[1]
Q2: What type of personal protective equipment (PPE) is required when handling flammable diamines?
A2: A comprehensive PPE ensemble is mandatory. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., Butyl, Neoprene, Nitrile) and a flame-resistant lab coat over clothing that covers the entire body.[4][5] Avoid synthetic fabrics that can melt if ignited.[3][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3][6] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required.[5]
Q3: How should flammable diamines be stored?
A3: Proper storage is crucial to mitigate fire risks. Flammable diamines should be stored in a designated, well-ventilated, cool, and dry area away from heat, direct sunlight, and ignition sources.[6][7] They must be stored in tightly sealed, appropriate containers.[1] It is recommended to store them in a certified flammable storage cabinet.[7][8][9] Amines, being both flammable and corrosive, should be segregated in their own secondary containment within a chemical storage cabinet.[8]
Q4: What is the appropriate fire extinguisher to use for a flammable diamine fire?
A4: For fires involving flammable liquids like diamines, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[1][10][11] Do not use water, as it can spread the flammable liquid and enlarge the fire.[11]
Troubleshooting Guides
Problem: I have detected a strong, ammonia-like odor in the lab.
-
Possible Cause: A potential leak or spill of a diamine.
-
Solution:
-
Immediately alert others in the vicinity.
-
If the odor is strong, evacuate the area and notify your supervisor or emergency response team.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Work in a well-ventilated area or fume hood to address the source of the odor.
-
Problem: I need to dispose of waste containing flammable diamines.
-
Solution:
Quantitative Data Summary
The following table summarizes key safety data for common flammable diamines. Always refer to the specific Safety Data Sheet (SDS) for the most accurate and detailed information.
| Diamine | CAS Number | Flash Point (°C) | Autoignition Temperature (°C) | OSHA PEL (TWA) | NIOSH REL (TWA) |
| Ethylenediamine | 107-15-3 | 34 | 385 | 10 ppm (25 mg/m³) | 10 ppm (25 mg/m³) |
| 1,6-Hexanediamine | 124-09-4 | 71 | No data available | Not established | Not established |
| Toluenediamine | 25376-45-8 | 149 | No data available | Not established | Not established |
Data sourced from[10][13][14][15].
Experimental Protocols
Protocol 1: Responding to a Small Flammable Diamine Spill (<100 mL)
-
Alert Personnel: Immediately notify colleagues in the area.[16]
-
Assess the Situation: Identify the spilled substance and consult its SDS.[6] Ensure there are no ignition sources nearby.[16]
-
Don PPE: At a minimum, wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Use a spill kit with non-flammable absorbent materials like spill pillows or pads to confine the spill.[12]
-
Absorb the Liquid: Apply the absorbent material over the spill.
-
Collect Waste: Carefully scoop the saturated absorbent into a heavy-duty plastic bag or a designated hazardous waste container.[16]
-
Decontaminate: Clean the spill area with soap and water.[17]
-
Dispose of Waste: Seal and label the waste container and dispose of it through your institution's hazardous waste program.[17]
-
Restock: Replenish any used items in the spill kit.[17]
Protocol 2: Proper Storage of Flammable Diamines in a Laboratory Setting
-
Container Selection: Ensure diamines are stored in their original or other appropriate, tightly sealed containers.[1]
-
Storage Location: Store in a designated flammable storage cabinet.[8][9] These cabinets should be labeled "Flammable – Keep Fire Away".[3]
-
Segregation:
-
Quantity Limits: Adhere to institutional and regulatory limits for the total volume of flammable liquids stored in the laboratory.[18][19]
-
Inventory Management:
-
Maintain an accurate inventory of all stored chemicals.
-
Date containers upon receipt and opening.
-
Use a "first-in, first-out" system to avoid the degradation of older chemicals.[8]
-
-
Regular Inspections: Periodically inspect storage areas for any signs of container degradation, leaks, or spills.[8]
Visualizations
Caption: Workflow for responding to a flammable diamine spill.
Caption: Decision process for the safe storage of flammable diamines.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. nj.gov [nj.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Chemical Spill Management and Response | Lab Manager [labmanager.com]
- 7. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. titansafety.com.au [titansafety.com.au]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. 8 effective methods for extinguishing hazardous chemical fires-Industry-Professional Committee for Automotive Fire Prevention and Control Technology [ciapst-car.org.cn]
- 12. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 13. osha.gov [osha.gov]
- 14. fishersci.com [fishersci.com]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Toluenediamine [cdc.gov]
- 16. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. ecsu.edu [ecsu.edu]
- 19. ushazmatstorage.com [ushazmatstorage.com]
Validation & Comparative
Comparing the properties of polymers from 2,4,6-Trimethylheptane-1,7-diamine and linear diamines
For researchers, scientists, and drug development professionals, the choice of diamine monomer is a critical determinant of the final properties of a polymer. This guide provides a detailed comparison of polymers synthesized from the branched diamine 2,4,6-trimethylheptane-1,7-diamine and traditional linear diamines, supported by available data and established polymer science principles.
The structure of the diamine monomer, specifically its linearity or branching, significantly influences the packing of polymer chains, which in turn dictates the material's macroscopic properties. This comparison focuses on the distinctions between polymers derived from this compound, a branched C10 diamine, and those from common linear diamines such as 1,6-hexanediamine (hexamethylenediamine), a key component of Nylon 6,6.
Executive Summary
Polymers derived from the branched diamine this compound generally exhibit higher stiffness and thermal stability but lower flexibility and tensile strength at break compared to their counterparts made from linear diamines. The methyl branches along the polymer backbone of this compound-based polymers introduce steric hindrance, which restricts polymer chain mobility and packing efficiency. This leads to a more amorphous polymer with a higher glass transition temperature. In contrast, the regular, linear structure of polymers from linear diamines allows for more efficient chain packing and crystallization, resulting in materials with higher tensile strength and ductility.
Chemical Structures
Here are the molecular structures of this compound and a representative linear diamine, 1,6-hexanediamine.
Caption: Molecular structures of the branched and linear diamine monomers.
Comparative Data of Polyamides
The following table summarizes the expected differences in properties between polyamides synthesized from this compound and a standard linear diamine like 1,6-hexanediamine when reacted with the same diacid (e.g., terephthalic acid).
| Property | Polyamide from this compound | Polyamide from Linear Diamine (e.g., 1,6-Hexanediamine) | Rationale for Difference |
| Mechanical Properties | |||
| Tensile Modulus | Higher | Lower | The steric hindrance from the methyl groups in the branched diamine restricts chain mobility, leading to a stiffer polymer backbone.[1] |
| Tensile Strength at Break | Lower | Higher | The irregular structure of the branched polymer hinders efficient chain packing and crystallization, leading to more amorphous regions which generally have lower tensile strength. |
| Elongation at Break | Lower | Higher | The reduced chain mobility and increased stiffness of the branched polymer limit its ability to deform before fracturing.[1] |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | Higher | Lower | The bulky methyl groups restrict segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. |
| Melting Temperature (Tm) | Lower or less defined | Higher and sharper | The irregular structure of the branched polymer disrupts crystal lattice formation, resulting in a lower degree of crystallinity and a broader, lower melting point. |
| Solubility | |||
| Organic Solvents | Generally Higher | Generally Lower | The less efficient chain packing in the amorphous structure of the branched polymer allows for easier penetration of solvent molecules. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.
Polyamide Synthesis: Solution Polycondensation
This method is suitable for producing small-scale batches of polyamides for research and evaluation.
-
Monomer and Solvent Preparation: Dry the diamine and diacid chloride under vacuum. Use an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Purge the flask with dry nitrogen.
-
Polymerization: Dissolve the diamine in the anhydrous solvent in the flask. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of the diacid chloride in the same solvent to the diamine solution with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure high molecular weight is achieved.
-
Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent and then with a low-boiling point solvent like acetone to remove residual solvent and unreacted monomers. Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Characterization of Polymer Properties
Tensile Properties (ASTM D638):
-
Specimen Preparation: Prepare dumbbell-shaped specimens by injection molding or by casting films from a polymer solution and cutting the specimens to the required dimensions as specified in ASTM D638.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Testing: Use a universal testing machine (UTM) equipped with an extensometer to measure the tensile properties. Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Analysis: From the stress-strain curve, determine the tensile modulus, tensile strength at break, and elongation at break.
Thermal Properties (ASTM D3418 - Differential Scanning Calorimetry - DSC):
-
Sample Preparation: Accurately weigh a small amount of the dry polymer (5-10 mg) into an aluminum DSC pan and seal it.
-
DSC Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point. Then, cool the sample at a controlled rate back to room temperature. Finally, perform a second heating scan at the same rate.
-
Data Analysis: From the second heating curve, determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow and the melting temperature (Tm) as the peak of the melting endotherm.
Logical Workflow for Polymer Comparison
The following diagram illustrates the logical workflow from monomer selection to property comparison.
References
A Comparative Guide to the Thermal Analysis of Polyamides: The Influence of Branched vs. Linear Diamines
Introduction
Polyamides, a prominent class of high-performance polymers, are valued for their exceptional thermal stability, mechanical strength, and chemical resistance. The specific properties of a polyamide are intricately linked to the molecular structure of its constituent monomers, namely the diamine and diacid. A key architectural feature that significantly influences the thermal behavior of these polymers is the linearity or branching of the diamine monomer. This guide provides a comparative thermal analysis of polyamides synthesized from linear and branched diamines, utilizing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The data and methodologies presented herein are intended to assist researchers, scientists, and professionals in drug development in understanding and predicting the thermal characteristics of polyamides based on their molecular design.
Experimental Protocols
A systematic approach to thermal analysis is crucial for obtaining reproducible and comparable data. The following protocols for TGA and DSC are representative of standard procedures for the characterization of polyamides.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the polyamide samples.
Instrumentation: A standard thermogravravimetric analyzer is used.
Procedure:
-
Sample Preparation: 5–10 mg of the polyamide sample is accurately weighed and placed in a platinum or alumina crucible.
-
Instrument Setup: The crucible is placed in the TGA furnace.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert nitrogen flow of 20-50 mL/min, to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters such as the onset of decomposition (Td) and the temperature at specific weight loss percentages (e.g., T5%, T10%) are determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the heat flow associated with thermal transitions in the polyamide, such as the glass transition temperature (Tg) and the melting temperature (Tm).
Instrumentation: A differential scanning calorimeter is used.
Procedure:
-
Sample Preparation: 5–10 mg of the polyamide sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen.
-
Heating and Cooling Program: A typical DSC program for polyamides involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point (e.g., 300 °C) at a controlled rate, often 10 °C/min.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from the second heating scan is typically used for analysis.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The glass transition temperature (Tg) is observed as a step change in the baseline, while the melting temperature (Tm) appears as an endothermic peak.
Thermal Properties of Polyamides from Linear Diamines
Polyamides synthesized from linear diamines generally exhibit a high degree of chain regularity and strong intermolecular hydrogen bonding. This leads to efficient chain packing and the formation of crystalline domains, which significantly influences their thermal properties.
Key Characteristics:
-
High Glass Transition Temperature (Tg): The restricted segmental motion in the amorphous regions due to strong intermolecular forces results in higher Tg values.
-
Sharp Melting Point (Tm): The well-defined crystalline structure of these polyamides leads to a distinct and often high melting temperature.
-
Excellent Thermal Stability: The strong intermolecular interactions and stable chemical bonds contribute to high decomposition temperatures (Td).
| Polyamide (from Linear Diamine) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, 10% weight loss, °C) |
| Poly(m-phenylene isophthalamide) | ~275 | ~420 | >400 |
| Poly(p-phenylene terephthalamide) | ~375 | >500 (decomposes) | >500 |
| Polyamide 6,6 | 50 - 80 | 255 - 265 | ~350 |
| Polyamide 6 | 40 - 60 | 215 - 225 | ~350 |
Thermal Properties of Polyamides from Branched Diamines
The introduction of branches or side chains on the diamine monomer disrupts the linearity of the polyamide chain. This steric hindrance impedes efficient chain packing and reduces the extent of intermolecular hydrogen bonding.
Key Characteristics:
-
Lower Glass Transition Temperature (Tg): The presence of branches increases the free volume between polymer chains, allowing for easier segmental motion at lower temperatures. However, in some cases, bulky side chains can restrict chain mobility and lead to an increase in Tg.
-
Broad or Suppressed Melting Point (Tm): The disruption of chain regularity hinders crystallization, often resulting in amorphous or semi-crystalline polymers with broad melting endotherms or no distinct melting point.
-
Variable Thermal Stability: The effect of branching on thermal stability can vary. While the disruption of packing might suggest lower stability, the introduction of certain bulky groups can enhance it.
| Polyamide (from Branched Diamine) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, 10% weight loss, °C) |
| Polyamide from divanillic acid with isopropyl side chains | 253 | Not reported | >300 |
| Polyamide from divanillic acid with isobutyl side chains | 235 | Not reported | >300 |
| Copolyamide with branched side chains (methyl/hexyl combination) | 170 | Not reported | >300 |
Comparison and Discussion
The structural differences between linear and branched diamine-based polyamides lead to predictable trends in their thermal behavior. Polyamides derived from linear diamines tend to be semi-crystalline with high melting points and excellent thermal stability, making them suitable for high-temperature applications. In contrast, the incorporation of branched diamines often leads to amorphous or less crystalline polyamides with lower melting points and, in many cases, enhanced solubility in organic solvents.
The glass transition temperature in polyamides with branched side chains can be tuned by the nature and size of the branched group. For instance, shorter branched alkyl side chains may lead to a higher Tg compared to longer ones. This tunability offers a route to designing polyamides with specific processing and performance characteristics.
Validating the Structure of 2,4,6-Trimethylheptane-1,7-diamine: A Comparative Spectroscopic Guide
For Immediate Publication
A Guide for Researchers, Scientists, and Drug Development Professionals
Validating the precise chemical structure of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for confirming the structure of 2,4,6-Trimethylheptane-1,7-diamine using a suite of spectroscopic techniques. Due to the current unavailability of published experimental spectra for this specific molecule, this guide will focus on a comparison between theoretically predicted spectroscopic data for this compound and existing experimental data for structurally analogous compounds.
The primary analogues used for this comparison are the linear isomer, 1,7-Heptanediamine , and the parent hydrocarbon, 2,4,6-Trimethylheptane . By comparing the predicted data of our target molecule with the real-world data of these related structures, researchers can build a strong, evidence-based confirmation of its molecular identity.
Predictive Spectroscopic Analysis of this compound
A detailed analysis of the expected spectroscopic signatures is the first step in structural validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the branched nature of the molecule. Key signals would include broad singlets for the amine (-NH₂) protons, likely in the δ 2.5-3.0 ppm range. The various methyl (CH₃) and methylene (CH₂) groups along the backbone would produce a series of multiplets in the δ 1.0-1.6 ppm region. The protons on the carbons adjacent to the nitrogen atoms would be shifted downfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal distinct signals for each non-equivalent carbon atom. The carbons bonded to the electron-withdrawing amine groups (C1 and C7) will appear downfield. The remaining carbons of the heptane backbone and the methyl branches will resonate at higher field strengths (lower ppm values).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for primary amines. A pair of sharp- to medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations, would be a key indicator.[1] Additionally, C-H stretching and bending vibrations from the alkyl chain will be prominent.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172.3. However, for branched alkanes, the molecular ion peak can be weak or entirely absent.[2][3] Fragmentation will likely occur at the branching points of the carbon chain, leading to the formation of stable carbocations.[3]
Comparative Spectroscopic Data
The following tables present a comparison of the predicted data for this compound with experimental data from its structural analogues.
Table 1: ¹H NMR and ¹³C NMR Data Comparison
| Compound | Spectroscopic Feature | Predicted/Observed Chemical Shifts (δ, ppm) |
| This compound | ¹H NMR (Predicted) | ~2.5-3.0 (br s, -NH₂), ~1.0-1.6 (m, backbone CH, CH₂, CH₃) |
| ¹³C NMR (Predicted) | ~40-50 (C-NH₂), ~20-40 (backbone C), ~15-25 (methyl C) | |
| 1,7-Heptanediamine | ¹H NMR (Experimental) | Data not fully available in detail. |
| ¹³C NMR (Experimental) | 42.9 (C1/C7), 34.3 (C2/C6), 27.1 (C3/C5), 29.8 (C4) | |
| 2,4,6-Trimethylheptane | ¹H NMR (Experimental) | Complex multiplets between ~0.8-1.8 ppm. |
| ¹³C NMR (Experimental) | Data not fully available in detail. |
Table 2: IR Spectroscopy Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3450 & ~3350 (N-H stretch, pair for 1° amine), ~2850-2960 (C-H stretch), ~1600 (N-H bend)[1] |
| 1,7-Heptanediamine (Experimental) | 3379, 3291 (N-H stretch), 2921, 2851 (C-H stretch), 1601 (N-H bend) |
| 2,4,6-Trimethylheptane (Experimental) | 2955, 2870 (C-H stretch) |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | 172 (M⁺) | Fragmentation at branched points expected. |
| 1,7-Heptanediamine (Experimental) | 130 (M⁺) | 30 (base peak, [CH₄N]⁺), 56, 44 |
| 2,4,6-Trimethylheptane (Experimental) | 142 (M⁺, often weak) | 43, 85, 57[4] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.
-
¹H NMR Acquisition: A standard ¹H NMR experiment is run on a 400 MHz or higher spectrometer. A typical acquisition involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
-
¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). For a solid, a KBr pellet can be made by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal preparation.
-
Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, direct infusion via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating a chemical structure using the spectroscopic methods discussed.
Caption: Workflow for validating a chemical structure using spectroscopic data.
By following this guide, researchers can systematically gather and interpret spectroscopic data to confidently validate the structure of this compound, ensuring the integrity of their downstream applications.
References
Performance Evaluation of Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide array of metal-catalyzed reactions that are crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The structural and electronic properties of a chiral diamine ligand profoundly influence the stereochemical outcome of a catalytic transformation. This guide provides a framework for evaluating the performance of chiral diamine ligands, with a focus on presenting objective comparisons supported by experimental data.
While this guide is intended to be broadly applicable, it is important to note that a comprehensive literature search did not yield specific experimental data on the catalytic performance of 2,4,6-Trimethylheptane-1,7-diamine as a chiral ligand. Therefore, to illustrate the evaluation process, this document will present a comparative analysis of other well-established chiral diamine ligands in the context of asymmetric transfer hydrogenation, a key reaction in the synthesis of chiral alcohols. The principles and methodologies outlined herein can be directly applied to assess the performance of this compound should data become available.
Comparative Performance of Selected Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation
The following tables summarize the performance of various chiral diamine ligands in the asymmetric transfer hydrogenation (ATH) of ketones, a benchmark reaction for evaluating the efficacy of such catalysts. The data highlights key performance indicators such as enantiomeric excess (ee), conversion, and turnover number (TON).
| Ligand/Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee%) | Catalyst Loading (mol%) | Conditions | Reference |
| Ir-Polymeric Diamine (Ir-PDA-6d) | 4-methoxyacetophenone | >99 | 92 | 0.025 | H₂O, 40 °C, 24 h | [1] |
| Ru-TsDPEN (N-tosyl-1,2-diphenylethylene-1,2-diamine) | Acetophenone | High | up to 99 | 1 | i-PrOH, KOH, rt | [2] |
| Rh-diamine complex | Acetophenone | 95 | 46 | Not specified | t-BuOK, 1:1 water/i-PrOH | [2] |
Table 1: Performance of Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation of Ketones
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the objective evaluation of a catalyst's performance. Below are representative methodologies for the asymmetric transfer hydrogenation of ketones using chiral diamine-metal complexes.
General Procedure for Asymmetric Transfer Hydrogenation with Ir-Polymeric Diamine Ligand[1]
-
Catalyst Preparation: The iridium-polymeric diamine catalyst (Ir-PDA) is prepared by reacting the polymeric diamine ligand with [Ir(cod)Cl]₂ in an appropriate solvent.
-
Reaction Setup: In a reaction vessel, the ketone substrate (1.0 mmol), the Ir-PDA catalyst (0.025 mol%), and a hydrogen source (e.g., formic acid/triethylamine mixture) are combined in water (5 mL).
-
Reaction Execution: The mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 24 hours).
-
Work-up and Analysis: After the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC analysis.
General Procedure for Asymmetric Transfer Hydrogenation with Ru-TsDPEN[2]
-
Catalyst Formation (in situ): The active catalyst is typically formed in situ by mixing [RuCl₂(p-cymene)]₂ and the chiral ligand, (S,S)-TsDPEN, in a 2-propanol solution containing a base (e.g., KOH).
-
Reaction: The ketone substrate is added to the freshly prepared catalyst solution.
-
Reaction Conditions: The reaction is allowed to proceed at room temperature until completion.
-
Analysis: The conversion and enantiomeric excess are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Visualizing Catalytic Pathways and Workflows
Diagrams are powerful tools for understanding the complex steps involved in a catalytic cycle or an experimental workflow. The following diagrams, generated using Graphviz, illustrate a generic catalytic cycle for transfer hydrogenation and a typical experimental workflow.
Figure 1: A simplified catalytic cycle for the transfer hydrogenation of a ketone, where [M] represents the metal center and Ligand is the chiral diamine.
Figure 2: A typical experimental workflow for performing and analyzing an asymmetric catalytic reaction.
Conclusion and Future Directions
References
A comparative study of different synthetic routes to 2,4,6-Trimethylheptane-1,7-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential synthetic routes to 2,4,6-trimethylheptane-1,7-diamine, a branched-chain aliphatic diamine. The unique structural characteristics of this diamine, particularly the presence of methyl groups along the heptane backbone, are of interest in polymer chemistry for modifying material properties such as flexibility and thermal stability.[1] This document outlines three primary synthetic strategies, offering a theoretical framework and general experimental considerations for each. While specific experimental data for the synthesis of this exact molecule is limited in publicly available literature, this guide leverages established chemical transformations and analogous reactions to provide a robust starting point for further research and development.
Synthetic Routes Overview
Three plausible synthetic routes for the preparation of this compound have been identified:
-
Reductive Amination of 2,4,6-Trimethylheptane-1,7-dialdehyde: A two-step process involving the oxidation of a diol precursor to a dialdehyde, followed by direct amination with ammonia and a reducing agent.
-
Catalytic Amination of 2,4,6-Trimethylheptane-1,7-diol: A direct conversion of the corresponding diol to the diamine using a catalyst in the presence of ammonia.
-
Hydrogenation of 2,4,6-Trimethylheptanedinitrile: A method involving the reduction of a dinitrile precursor to the target diamine.
The following sections will delve into the theoretical and practical considerations for each of these routes, including proposed experimental protocols and a comparative analysis of their potential advantages and disadvantages.
Route 1: Reductive Amination of 2,4,6-Trimethylheptane-1,7-dialdehyde
This synthetic pathway is a well-established method for amine synthesis.[2] It involves the initial formation of an imine from the aldehyde and ammonia, which is then reduced in situ to the amine. For the synthesis of a diamine from a dialdehyde, this reaction would occur at both carbonyl centers.
Experimental Workflow
References
Confirming the Purity of Synthesized 2,4,6-Trimethylheptane-1,7-diamine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the validation of new chemical entities. This guide provides a comparative overview of key analytical methods for confirming the purity of 2,4,6-Trimethylheptane-1,7-diamine, a branched aliphatic diamine. The performance of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) are compared, with detailed experimental protocols and supporting data to aid in method selection.
Comparison of Analytical Methods for Purity Determination
The choice of analytical method for purity assessment depends on various factors including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. The following table summarizes the key characteristics of qNMR, GC-FID, and HPLC-CAD for the analysis of this compound.
| Feature | Quantitative NMR (¹H-qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-CAD) |
| Principle | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[1][2] | Separation of volatile compounds in a gaseous mobile phase followed by detection via flame ionization.[3] | Separation in a liquid mobile phase with detection based on the scattering of light by aerosol particles of the non-volatile analyte.[4][5] |
| Sample Preparation | Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent.[6] | Often requires derivatization to increase volatility and improve peak shape of the polar diamine.[7][8][9] | Simple dissolution in a suitable solvent. No derivatization is typically needed with a universal detector.[5] |
| Primary/Secondary | Primary method; quantification is independent of a reference standard of the analyte.[1] | Secondary method; requires a reference standard of this compound for calibration. | Secondary method; requires a reference standard of this compound for calibration. |
| Selectivity | High; can distinguish between structurally similar isomers and impurities if their signals are resolved. | High; excellent separation of volatile impurities and isomers based on boiling point and column affinity. | Good; separation based on polarity. May be less effective for non-polar impurities. |
| Sensitivity | Moderate; typically requires mg-scale sample amounts.[6] | High; sensitive to low levels of impurities.[3] | High; Charged Aerosol Detection is more sensitive than Evaporative Light Scattering Detection (ELSD) for non-volatile analytes.[4][10] |
| Common Impurities | Unreacted starting materials (e.g., 2,4,6-trimethylheptane-1,7-diol), partially reacted intermediates, and solvent residues.[11] | Volatile byproducts of the synthesis, residual solvents, and unreacted volatile precursors. | Non-volatile starting materials, oligomeric byproducts, and degradation products.[10] |
| Advantages | - Absolute quantification- Non-destructive- Provides structural information- Fast sample preparation | - High resolution and efficiency- Established and robust technique- High sensitivity | - Suitable for non-volatile and thermally labile compounds- Universal detection for non-chromophoric analytes- Direct analysis without derivatization |
| Disadvantages | - Lower sensitivity compared to chromatographic methods- Potential for signal overlap- Higher instrument cost | - May require derivatization for polar amines- Not suitable for non-volatile impurities- Potential for thermal degradation of the analyte | - Requires a volatile mobile phase- Detector response can be non-linear- Lower resolution than GC for some applications |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
Principle: This protocol describes the determination of the absolute purity of this compound by ¹H-qNMR using an internal standard. The purity is calculated by comparing the integral of a unique proton signal from the analyte with that of a certified reference standard of known purity.[12]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance (readability ± 0.01 mg)
Materials:
-
Synthesized this compound
-
Maleic acid (Certified Reference Material, ≥99.5% purity) as internal standard
-
Deuterated methanol (CD₃OD, 99.8 atom % D)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CD₃OD.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 (can be adjusted to achieve a signal-to-noise ratio >250 for the signals of interest).[13]
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ≥ 3 seconds.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the singlet signal of the vinyl protons of maleic acid (around 6.3 ppm) and a well-resolved signal from this compound (e.g., the methylene protons adjacent to the amine groups).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: This method involves the derivatization of this compound to increase its volatility, followed by separation and quantification using GC-FID. Trifluoroacetic anhydride (TFAA) is used as the derivatizing agent, converting the primary amine groups into stable trifluoroacetyl amides.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Materials:
-
Synthesized this compound
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
N-dodecane (internal standard)
-
Reference standard of this compound (of known purity)
Procedure:
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of the reference standard and the internal standard (n-dodecane) in DCM at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the reference standard stock solution and adding a fixed amount of the internal standard.
-
Sample Preparation: Accurately weigh about 10 mg of the synthesized this compound into a vial, dissolve in 10 mL of DCM, and add the internal standard.
-
-
Derivatization:
-
To 1 mL of each standard and sample solution, add 100 µL of TFAA.
-
Cap the vials and heat at 60°C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
GC-FID Analysis:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
FID Temperature: 300°C
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized diamine and the internal standard based on their retention times.
-
Generate a calibration curve by plotting the ratio of the peak area of the derivatized standard to the peak area of the internal standard against the concentration of the standard.
-
Calculate the concentration of the synthesized diamine in the sample using the calibration curve and determine the purity.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: This method utilizes HPLC for the separation of this compound from its non-volatile impurities. Since the analyte lacks a UV chromophore, a Charged Aerosol Detector (CAD) is employed for universal detection.[4][5]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Materials:
-
Synthesized this compound
-
Reference standard of this compound (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Standard and Sample Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Standard Solutions: Prepare a series of standard solutions of the reference compound in the mobile phase A at concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the synthesized diamine and dissolve it in 10 mL of mobile phase A.
-
-
HPLC-CAD Analysis:
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
CAD Settings:
-
Nebulizer Temperature: 35°C
-
Evaporation Tube Temperature: 50°C
-
Gas Flow: As per manufacturer's recommendation.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the synthesized sample from the calibration curve.
-
Calculate the purity based on the initial weight of the sample.
-
Visualization of Experimental Workflows
To further clarify the procedural steps for each analytical method, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Purity Analysis by GC-FID.
Caption: Workflow for Purity Analysis by HPLC-CAD.
Caption: Workflow for Absolute Purity by ¹H-qNMR.
Logical Selection of Purity Confirmation Method
The selection of an appropriate method for purity confirmation is a logical process based on the available information and the goals of the analysis.
Caption: Decision tree for selecting a purity analysis method.
References
- 1. d-nb.info [d-nb.info]
- 2. emerypharma.com [emerypharma.com]
- 3. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
- 4. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 5. reachseparations.com [reachseparations.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. This compound | 64852-28-4 | Benchchem [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of 2,4,6-Trimethylheptane-1,7-diamine: Cross-referencing Analytical Data with Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 2,4,6-Trimethylheptane-1,7-diamine against established literature values for a structurally similar compound, 1,7-Heptanediamine. Due to the limited availability of published experimental data for this compound, this guide utilizes predicted values generated from chemoinformatic tools to facilitate a foundational comparison. These predicted values are intended to serve as a baseline for experimental verification.
Workflow for Analytical Data Cross-Referencing
The following diagram outlines the systematic workflow for comparing experimentally obtained analytical data of a target compound with literature and predicted values.
Caption: Workflow for the comparative analysis of analytical data.
Data Presentation: A Comparative Summary
The following tables summarize the predicted analytical data for this compound and the literature values for 1,7-Heptanediamine.
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | 1,7-Heptanediamine (Literature Value) |
| Molecular Formula | C₁₀H₂₄N₂ | C₇H₁₈N₂ |
| Molecular Weight ( g/mol ) | 172.31 | 130.23 |
| Boiling Point (°C) | 235-245 | 194-196 |
| Melting Point (°C) | Not Available | 28-30 |
| Density (g/cm³ at 20°C) | 0.85 - 0.90 | 0.853 |
| Refractive Index (at 20°C) | 1.46 - 1.47 | 1.458 |
Note: Predicted values are generated based on computational models and should be confirmed by experimental data.
Table 2: Spectroscopic Data Comparison
| Spectroscopic Data | This compound (Predicted Key Features) | 1,7-Heptanediamine (Typical Literature Values) |
| ¹H NMR (δ, ppm) | 0.8-1.0 (m, CH₃), 1.1-1.8 (m, CH₂, CH), 2.5-2.8 (m, CH₂-NH₂), 1.0-2.0 (br s, NH₂) | ~0.8-0.9 (t, CH₃), ~1.2-1.6 (m, CH₂), ~2.6-2.8 (t, CH₂-NH₂), ~1.1 (br s, NH₂) |
| ¹³C NMR (δ, ppm) | 20-25 (CH₃), 30-50 (CH, CH₂), 40-45 (CH₂-NH₂) | ~14 (CH₃), ~22-33 (CH₂), ~42 (CH₂-NH₂) |
| IR (cm⁻¹) | 3300-3400 (N-H stretch), 2850-2960 (C-H stretch), 1590-1650 (N-H bend), 1450-1470 (C-H bend) | 3280-3380 (N-H stretch), 2850-2930 (C-H stretch), 1590-1650 (N-H bend), 1465 (C-H bend) |
Note: Predicted spectral features are general expectations for the given structure. Actual spectra may show more complex patterns.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the analytical data for this compound.
Determination of Physicochemical Properties
-
Boiling Point:
-
Method: Distillation method.
-
Apparatus: Standard distillation apparatus with a thermometer.
-
Procedure: A sample of the diamine is placed in the distillation flask. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.
-
-
Density:
-
Method: Pycnometer method.
-
Apparatus: A pycnometer of known volume.
-
Procedure: The pycnometer is weighed empty, then filled with the diamine and weighed again. The density is calculated by dividing the mass of the diamine by the volume of the pycnometer.
-
-
Refractive Index:
-
Method: Refractometry.
-
Apparatus: Abbe refractometer.
-
Procedure: A few drops of the diamine are placed on the prism of the refractometer. The refractive index is read directly from the instrument's scale at a specified temperature (typically 20°C).
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Apparatus: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: A small amount of the diamine is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) containing a reference standard (e.g., TMS).
-
¹H NMR Procedure: The proton NMR spectrum is acquired to determine the chemical shifts, integration, and multiplicity of the different proton signals.
-
¹³C NMR Procedure: The carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments and their chemical shifts.
-
-
Infrared (IR) Spectroscopy:
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the liquid diamine is placed between two salt plates (e.g., NaCl or KBr).
-
Procedure: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The characteristic absorption bands corresponding to different functional groups (e.g., N-H, C-H) are identified.
-
Signaling Pathway for Structure-Property Relationship
The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted analytical properties.
Caption: Relationship between chemical structure and predicted properties.
The Position of a Single Methyl Group: A Profound Influence on Polymer Characteristics
A comprehensive comparison for researchers, scientists, and drug development professionals.
The seemingly minor detail of a methyl group's placement along a polymer backbone can dramatically alter the material's macroscopic properties. This guide delves into the critical role of methyl group positioning, primarily focusing on tacticity—the stereochemical arrangement of chiral centers in a macromolecule. By understanding these structure-property relationships, researchers can strategically design and select polymers with tailored characteristics for a wide range of applications, from industrial plastics to advanced drug delivery systems.
This guide provides a comparative analysis of key polymer characteristics influenced by methyl group positioning, supported by experimental data and detailed methodologies for key characterization techniques.
The Decisive Role of Tacticity
The spatial arrangement of methyl groups, categorized as isotactic (substituents on the same side), syndiotactic (alternating sides), and atactic (random arrangement), dictates the degree of order within the polymer chains. This regularity, or lack thereof, directly impacts the polymer's ability to crystallize, which in turn governs its thermal and mechanical properties.[1][2]
Generally, the regular arrangement in isotactic and syndiotactic polymers allows for efficient chain packing, leading to higher crystallinity.[1] This crystalline structure imparts greater rigidity, strength, and thermal stability. In contrast, the random arrangement in atactic polymers hinders chain packing, resulting in an amorphous, more flexible, and often weaker material.[1]
Comparative Analysis of Key Polymers
The influence of methyl group positioning is vividly illustrated in common polymers like polypropylene, polystyrene, and poly(methyl methacrylate).
Polypropylene (PP)
Polypropylene is a prime example of how tacticity governs material properties. The methyl group on each propylene monomer unit creates a chiral center, leading to distinct isotactic, syndiotactic, and atactic forms.
| Property | Isotactic PP (iPP) | Syndiotactic PP (sPP) | Atactic PP (aPP) |
| Crystallinity | High (50-70%)[1] | Moderate (30-50%)[1] | Amorphous[3] |
| Melting Temp. (Tm) | ~160-165 °C[4] | ~135-159 °C[4] | No distinct melting point[1] |
| Glass Trans. (Tg) | ~0 to -10 °C[4] | ~-5 to -20 °C[4] | ~-20 °C |
| Tensile Strength | High (4,500-6,000 psi)[5] | Lower than iPP[6] | Low, soft, and tacky[1] |
| Stiffness (Modulus) | High (1,300 MPa)[4] | Lower than iPP[6] | Low |
| Toughness | Brittle at low temperatures[1] | Higher than iPP[6] | Rubbery[3] |
| Solubility | Insoluble at room temperature in most solvents. | Soluble in some hydrocarbons at elevated temps. | Soluble in many organic solvents at room temp. |
Table 1: Comparison of the properties of polypropylene stereoisomers.
Polystyrene (PS)
In polystyrene, the bulky phenyl group's position is the determining factor.
| Property | Isotactic PS (iPS) | Syndiotactic PS (sPS) | Atactic PS (aPS) |
| Crystallinity | High | High | Amorphous |
| Melting Temp. (Tm) | ~240 °C[7] | ~270 °C[7] | No distinct melting point |
| Glass Trans. (Tg) | ~100 °C[7] | ~100 °C[7] | ~90-95 °C[7] |
| Solubility | Insoluble | Insoluble | Soluble in toluene, THF, chloroform[8] |
Table 2: Comparison of the properties of polystyrene stereoisomers.
Poly(methyl methacrylate) (PMMA)
The presence of both a methyl group and a larger ester group on the same carbon of the backbone in PMMA leads to significant steric hindrance, influencing chain mobility and thermal properties.
| Property | Isotactic PMMA (iPMMA) | Syndiotactic PMMA (sPMMA) | Atactic PMMA (aPMMA) |
| Glass Trans. (Tg) | ~55 °C[9] | ~130 °C[9] | ~120 °C[9] |
| Mechanical Strength | Lower | Higher | High |
| Solubility | Soluble in acetone | Soluble in acetone | Soluble in acetone |
Table 3: Comparison of the properties of poly(methyl methacrylate) stereoisomers.
The Impact of a Backbone Methyl Group: Polyacrylates vs. Polymethacrylates
A direct comparison between polyacrylates and polymethacrylates highlights the effect of a methyl group directly on the polymer backbone. The additional methyl group in polymethacrylates introduces steric hindrance, which restricts chain mobility.
| Property | Poly(methyl acrylate) (PMA) | Poly(methyl methacrylate) (PMMA) |
| Glass Trans. (Tg) | ~10 °C | ~105 °C (atactic) |
| Mechanical Feel | Soft, rubbery | Hard, rigid |
Table 4: Comparison of Poly(methyl acrylate) and Poly(methyl methacrylate).
Experimental Protocols
Accurate characterization of polymers is essential to understanding the influence of methyl group positioning. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tacticity Determination
Objective: To determine the stereochemical arrangement (tacticity) of methyl groups along the polymer chain.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated toluene) in an NMR tube. The choice of solvent and concentration may need optimization depending on the polymer's solubility.[10]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
For polypropylene, ¹H NMR is typically used to analyze the chemical shifts of the methyl protons.[11]
-
For poly(methyl methacrylate), ¹H NMR can also be used, with the α-methyl proton signals being particularly sensitive to tacticity.[12]
-
¹³C NMR provides greater resolution for analyzing the triad, pentad, and higher-order stereosequences for many polymers.[11]
-
-
Analysis: The chemical shifts of the methyl group protons (in ¹H NMR) or carbons (in ¹³C NMR) will differ depending on their stereochemical environment (isotactic, syndiotactic, or atactic sequences). By integrating the respective peaks, the percentage of each tacticity can be quantified.[10]
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.[13]
-
Instrumentation: A differential scanning calorimeter.
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[13]
-
A typical temperature program involves an initial heating scan to erase the thermal history, a controlled cooling scan, and a second heating scan for analysis.
-
-
Analysis:
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (10-15 mg) into a TGA pan.[15]
-
Instrumentation: A thermogravimetric analyzer.
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen for decomposition or air for oxidative stability).[16]
-
The instrument continuously measures the sample's weight as a function of temperature.
-
-
Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of significant weight loss indicates the decomposition temperature, providing a measure of the polymer's thermal stability.[17]
Tensile Testing for Mechanical Properties
Objective: To determine the tensile strength, modulus, and elongation at break of the polymer.
Methodology (ASTM D638 for rigid plastics): [18]
-
Sample Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.[19]
-
Instrumentation: A universal testing machine equipped with grips and an extensometer.
-
Data Acquisition:
-
Mount the specimen in the grips of the testing machine.
-
Pull the specimen at a constant rate of crosshead displacement until it fractures.[20]
-
The load and extension are continuously recorded.
-
-
Analysis: From the resulting stress-strain curve, the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break can be calculated.[20]
Logical Relationship: From Tacticity to Polymer Properties
The following diagram illustrates the causal chain from the arrangement of methyl groups to the final material characteristics.
Conclusion
The strategic placement of methyl groups is a powerful tool in polymer design. By controlling the tacticity through the use of specific catalysts and polymerization conditions, it is possible to fine-tune the crystallinity and, consequently, the thermal, mechanical, and solubility properties of a wide range of polymers.[21] This level of control is paramount for developing materials that meet the stringent requirements of advanced applications in research, medicine, and industry. The experimental techniques detailed in this guide provide the necessary framework for characterizing these properties and furthering our understanding of these remarkable materials.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. ineos.com [ineos.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Polystyrene Model of Polystyrene Tacticity | Chemical Education Xchange [chemedx.org]
- 8. afinitica.com [afinitica.com]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. measurlabs.com [measurlabs.com]
- 12. ivypanda.com [ivypanda.com]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. thermalsupport.com [thermalsupport.com]
- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 16. 2.6. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 17. setaramsolutions.com [setaramsolutions.com]
- 18. industrialphysics.com [industrialphysics.com]
- 19. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 20. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 21. dkatalyst.com [dkatalyst.com]
Benchmarking 2,4,6-Trimethylheptane-1,7-diamine against commercial diamines in specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,4,6-trimethylheptane-1,7-diamine, a branched aliphatic diamine, against commercially established linear and cycloaliphatic diamines. The focus is on its potential utility in specialized applications relevant to research and development, particularly in the synthesis of high-performance polymers such as polyamides and as a curing agent for epoxy resins. Due to the limited availability of direct comparative experimental data for this compound in publicly accessible literature, this guide combines known data for commercial diamines with projected performance characteristics of the target molecule based on established structure-property relationships in polymer chemistry.
Introduction to this compound
This compound is an aliphatic diamine characterized by a seven-carbon chain with methyl branches at positions 2, 4, and 6. This unique branched structure is anticipated to impart distinct properties to polymers compared to their linear or cycloaliphatic counterparts. The steric hindrance introduced by the methyl groups can influence polymer chain packing, leading to modifications in properties such as flexibility, thermal stability, and solubility.[1]
Key Molecular Features:
-
Branched Structure: The methyl groups create a non-linear backbone, which can disrupt regular chain packing and reduce crystallinity in polymers.
-
Primary Amine Functionality: The two primary amine groups at the ends of the molecule allow it to readily participate in polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, and addition reactions with epoxides to act as a curing agent.[1]
Comparative Analysis in Polyamide Synthesis
Polyamides are a critical class of polymers with applications ranging from engineering plastics to synthetic fibers. The choice of diamine monomer significantly impacts the final properties of the polyamide. Here, we compare the projected properties of polyamides synthesized from this compound with those derived from the widely used linear diamine, hexamethylenediamine (HMDA).
Data Presentation: Polyamide Properties
| Property | Polyamide from this compound (Projected) | Polyamide from Hexamethylenediamine (Nylon 6,6) (Typical Values) | Rationale for Projected Properties |
| Crystallinity | Lower | High | The branched structure of this compound is expected to disrupt the regular hydrogen bonding and chain packing that leads to high crystallinity in linear polyamides like Nylon 6,6. |
| Melting Point (Tm) | Lower | ~265 °C | Reduced crystallinity and weaker inter-chain forces due to steric hindrance from the methyl groups would likely result in a lower melting point.[2] |
| Glass Transition Temp (Tg) | Higher | ~50 °C | The branched structure can restrict segmental motion of the polymer chains, leading to a higher glass transition temperature. |
| Solubility | Higher in organic solvents | Limited | The less regular polymer structure is anticipated to improve solubility in a wider range of organic solvents.[3][4] |
| Tensile Strength | Moderate to High | High (~83 MPa) | While branching can sometimes reduce tensile strength, it can also lead to a remarkable increase.[2] The specific impact would depend on the degree of polymerization and intermolecular interactions. |
| Flexibility | Higher | Lower | The disruption of rigid crystalline domains by the branched structure is expected to result in a more flexible material. |
Experimental Protocol: Polyamide Synthesis for Comparative Analysis
This protocol describes a laboratory-scale method for synthesizing polyamides from a diamine and a diacid chloride, which can be used to benchmark this compound against a commercial diamine like hexamethylenediamine.
Materials:
-
This compound or Hexamethylenediamine
-
Adipoyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine (e.g., this compound) and triethylamine in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride in NMP to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
The resulting polyamide can then be characterized for its thermal and mechanical properties.
Logical Workflow for Polyamide Synthesis and Characterization
References
Safety Operating Guide
Proper Disposal of 2,4,6-Trimethylheptane-1,7-diamine: A Guide for Laboratory Professionals
Authoritative guidance on the safe handling and disposal of 2,4,6-Trimethylheptane-1,7-diamine is critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the hazardous nature of this compound. This document provides essential safety information and a step-by-step disposal plan in accordance with established safety data sheets.
Immediate Safety and Handling Information
This compound is a corrosive compound that poses significant health risks. It is harmful if swallowed, causes severe skin burns and eye damage, may lead to an allergic skin reaction, and is harmful to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent severe eye damage from splashes or vapors[1]. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To avoid direct skin contact, which can cause severe burns and allergic reactions[2][3]. |
| Body Protection | Protective clothing, including a lab coat or apron. | To protect skin from accidental spills[4]. |
| Respiratory Protection | Use in a well-ventilated area. A respirator with an appropriate filter should be used if vapors or mists are generated. | To prevent irritation to the respiratory system[3][5]. |
Emergency First Aid Procedures:
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][6]. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[3][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1][3][5]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][3][4]. |
Operational Plan for Disposal
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams[2][3][4].
Step 1: Waste Collection and Storage
Proper collection and storage of waste are the initial critical steps in the disposal process.
-
Waste Container: Use a designated, properly labeled, and sealed container for all this compound waste, including contaminated materials. Containers should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][6].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, following all institutional and local regulations.
Step 2: Spill Management and Cleanup
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation[1][2][3].
-
Wear Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined in the table above.
-
Containment: Prevent the spill from spreading and from entering drains or waterways[1][2][3].
-
Absorption: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container[2][3].
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.
Step 3: Final Disposal
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal facility.
-
Licensed Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, regional, national, and international regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance and to arrange for pickup by a certified waste management contractor.
-
Contaminated Packaging: Any packaging that has come into contact with the chemical should be treated as hazardous waste and disposed of accordingly. Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning if local regulations permit[2].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4,6-Trimethylheptane-1,7-diamine
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2,4,6-Trimethylheptane-1,7-diamine, tailored for research and drug development professionals. Given the limited specific data for this exact compound, the following recommendations are based on safety data for structurally similar diamine compounds, which are known to be corrosive and require careful handling.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound and its analogs. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale & Citations |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields. A face shield should also be worn where splashing is a risk. | Protects against severe eye damage and irritation. Diamines can cause permanent eye damage, including blindness.[1][2] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected before use. Clothing: Wear impervious, flame-retardant, and antistatic protective clothing. A lab coat or chemical-resistant apron is required. | Prevents severe skin burns and corrosive damage.[2] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[2][3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or during a spill, wear a suitable dust respirator or a self-contained breathing apparatus (SCBA). | Avoid inhaling vapors, mists, or dust, which can cause respiratory irritation.[3][4][5] |
Experimental Workflow for PPE Selection
The selection of appropriate PPE is a critical first step before handling any chemical. The following diagram outlines the logical workflow for ensuring adequate protection when working with this compound.
Operational and Disposal Plans
Safe Handling Procedures:
-
Avoid Contact: Prevent all personal contact with the chemical, including inhalation of dust or vapors.[4]
-
Ventilation: Always handle the substance in a well-ventilated area or inside a functional chemical fume hood.[1][4]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly with soap and water after handling.[1][2] Contaminated clothing should be laundered separately before reuse.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and take precautionary measures against static discharge.[6]
Storage Plan:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated location.[3][4]
-
Keep away from incompatible materials such as acids and strong oxidizing agents.[4][7]
-
Protect containers from physical damage and inspect them regularly for leaks.[4]
Disposal Plan:
-
Waste Classification: This material should be disposed of as hazardous waste.
-
Disposal Method: Do not allow the product to enter drains.[1][3] Consult with local or regional waste management authorities for approved disposal methods.[4] Treatment may involve neutralization with a suitable dilute acid followed by incineration or burial in a licensed landfill.[4]
-
Container Decontamination: Decontaminate empty containers before disposal.[4] Collect and arrange for disposal in suitable, closed containers.[1][3]
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
